N-Fmoc-guvacine
Description
BenchChem offers high-quality N-Fmoc-guvacine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-guvacine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFCCXPDNQENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746602 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851292-43-8 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Comparison: N-Fmoc-Guvacine vs. Fmoc-Nipecotic Acid in Peptidomimetic Design
Executive Summary
In the design of peptidomimetics and CNS-targeted therapeutics, N-Fmoc-guvacine and Fmoc-nipecotic acid serve as critical proline surrogates and
This guide provides a technical analysis of their structural divergences, synthetic risks, and protocol optimizations. The core distinction lies in the saturation of the piperidine ring : Nipecotic acid is a saturated, chiral scaffold offering standard stability, whereas Guvacine is an
Part 1: Chemical & Structural Analysis
The selection between these two residues is often dictated by the required conformational rigidity and the specific pharmacophore model of the target receptor.
Structural Divergence
| Feature | Fmoc-Nipecotic Acid | N-Fmoc-Guvacine |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | 1-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid |
| Ring Saturation | Saturated (Piperidine) | Unsaturated (Tetrahydropyridine) |
| Geometry at C3 | Tetrahedral ( | Planar ( |
| Chirality | Chiral (Available as R or S enantiomers) | Achiral (Due to planar symmetry at C3-C4 double bond) |
| Rigidity | Moderate (Chair-to-boat interconversion possible) | High (Locked by endocyclic alkene) |
| Electronic State | Electronically neutral backbone |
Conformational Implications
-
Nipecotic Acid (The Flexible Spacer): The saturated ring adopts a chair conformation similar to Proline but with a 6-membered ring, allowing for a wider range of
and torsion angles. It is ideal for introducing a turn without enforcing a strictly planar geometry. -
Guvacine (The Planar Lock): The double bond between C3 and C4 forces the atoms C2-C3-C4-C5 into a near-planar arrangement. When incorporated into a peptide, this locks the backbone into a specific trajectory, mimicking the "flat" region of certain transition states.
Part 2: Synthetic Utility & SPPS Protocols
This section details the critical "Expertise" required to handle these reagents, specifically focusing on the instability of Guvacine during standard Fmoc removal.
The "Michael Addition" Risk (Guvacine)
The Trap: Guvacine contains an
Optimized Coupling Protocols
Protocol A: Fmoc-Nipecotic Acid (Standard)
-
Coupling Reagents: DIC/OxymaPure or HATU/DIPEA.
-
Conditions: Standard 1 hour coupling at room temperature.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Note: As a secondary amine, coupling the next amino acid onto the N-terminus of Nipecotic acid is sterically hindered. Use double coupling or elevated temperature (50°C) for the subsequent residue.
Protocol B: N-Fmoc-Guvacine (Modified for Stability)
-
Coupling Reagents: DIC/OxymaPure (avoid high equivalents of base during coupling).
-
Deprotection (CRITICAL):
-
Avoid: Long exposure to 20% Piperidine.
-
Recommended:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) based cocktails (e.g., 2% DBU, 2% Piperidine in DMF) or shorter deprotection times (3 x 3 min). DBU is a non-nucleophilic base, reducing the risk of Michael addition.
-
-
Monitoring: You must monitor the first deprotection step after Guvacine incorporation by LC-MS to check for the +85 Da adduct.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the correct residue and protocol.
Caption: Decision tree for selecting between Nipecotic Acid and Guvacine based on chirality and SPPS stability risks.
Part 3: Pharmacological Context (The "Why")
Mechanism of Action: GAT-1 Inhibition
Both molecules are classic inhibitors of the GABA Transporter 1 (GAT-1).[5] In the brain, GAT-1 reuptakes GABA from the synaptic cleft.[6] Inhibiting this transporter increases synaptic GABA concentrations, enhancing inhibitory neurotransmission—a mechanism used in antiepileptic drugs like Tiagabine .
-
Nipecotic Acid: The parent molecule is a potent GAT-1 inhibitor but cannot cross the Blood-Brain Barrier (BBB) effectively due to its zwitterionic nature. In peptides, it is often used as a "warhead" or recognition motif.
-
Guvacine: Similarly potent against GAT-1.[5] The double bond alters the pKa of the secondary amine slightly and changes the hydration shell, potentially affecting binding kinetics compared to Nipecotic acid.
Comparative Data Summary
| Property | Nipecotic Acid Residue | Guvacine Residue |
| GAT-1 Affinity ( | ~1-10 | ~1-10 |
| Blood-Brain Barrier | Poor (Zwitterion) | Poor (Zwitterion) |
| Peptide Constraint | Flexible Turn ( | Rigid Planar Turn |
| SPPS Stability | High | Low (Base sensitive) |
| Primary Use | Chiral Scaffold / Proline Mimic | Planar Pharmacophore / Linker |
Part 4: Experimental Protocols
Protocol 1: Synthesis of Fmoc-Guvacine Peptides
Objective: Incorporate Guvacine without Michael addition side-reactions.
-
Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.
-
Coupling Fmoc-Guvacine-OH:
-
Dissolve Fmoc-Guvacine-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Add DIPEA (6 eq) immediately before adding to resin.
-
Shake for 2 hours at room temperature.
-
Rationale: HOAt is added to suppress racemization (though Guvacine is achiral, it helps efficiency) and improve kinetics.
-
-
Washing: Wash resin with DMF (3x), DCM (3x), DMF (3x).
-
Fmoc Removal (The Critical Step):
-
Reagent: 2% DBU + 2% Piperidine in DMF.
-
Cycle: Treat resin for 3 minutes. Drain. Treat for 5 minutes. Drain.
-
Wash: Immediately wash with DMF (5x) to remove all traces of base.
-
Validation: Perform a micro-cleavage and analyze by LC-MS. Look for the parent mass (M) vs the adduct (M+85).
-
-
Next Coupling:
-
The secondary amine of Guvacine is sterically hindered.
-
Use PyAOP or HATU with heating (50°C) for the next amino acid coupling.
-
Protocol 2: Quality Control Check
Objective: Verify the integrity of the alkene in Guvacine.
-
Method:
H NMR of the cleaved peptide. -
Marker: Look for the alkene proton signal at
6.8–7.2 ppm. -
Failure Mode: Disappearance of this signal and appearance of multiplet signals in the 2.0–3.5 ppm region indicates piperidine addition.
References
-
Krogsgaard-Larsen, P. (1980).[5] Inhibitors of the GABA uptake systems.[6][7][8][9] Molecular and Cellular Biochemistry, 31(2), 105–121.[5] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Soudijn, W., & van Wijngaarden, I. (2000).[5] The GABA transporter and its inhibitors.[6][7][10] Current Medicinal Chemistry, 7(10), 1063–1079. Link
-
Luna, O. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.[3][11][12] Journal of the Mexican Chemical Society, 58(4), 386-392.[12] Link
-
White, P., & Chan, W. C. (2000).[13] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[13] (Standard reference for DBU protocols in SPPS).
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guvacine - Wikipedia [en.wikipedia.org]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Fmoc-protected cyclic beta-amino acids for peptidomimetics
Engineering Rigidity: A Technical Guide to Fmoc-Protected Cyclic -Amino Acids in Peptidomimetics
Executive Summary
The transition from flexible
This guide provides a validated workflow for the Solid Phase Peptide Synthesis (SPPS) of these sterically hindered oligomers. It addresses the primary failure modes: incomplete coupling due to steric bulk and on-resin aggregation driven by inter-chain hydrogen bonding.
Part 1: Structural Rationale & Pharmacokinetics
The Kinetic Stability Advantage
The primary driver for utilizing cyclic
-
Mechanism: The insertion of an extra carbon atom (
) alters the backbone topology, rendering the amide bond inaccessible to the active sites of standard proteases. -
Data Point: Studies have shown that
-peptide oligomers can exhibit half-lives ( ) in human serum exceeding 24-48 hours , compared to minutes for standard -peptides.
Conformational Control: The Helix Rules
The ring size of the cyclic
| Monomer | Ring Size | Dominant Secondary Structure | H-Bond Pattern |
| trans-ACPC | 5-membered | 12-Helix | |
| trans-ACHC | 6-membered | 14-Helix | |
| Linear (Flexible) | Mixed/Aggregate | Variable |
Technical Insight: trans-ACHC is particularly valuable because the 14-helix it induces structurally mimics the diameter and pitch of the canonical
Part 2: Optimized SPPS Protocol for Sterically Hindered Monomers
The synthesis of cyclic
The "Power Coupling" Strategy
To overcome the energy barrier of coupling a bulky amine to a bulky carboxylate, we utilize 7-azabenzotriazole (HOAt) based reagents or the newer Oxyma variants.
Validated Reagent Systems:
-
Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) + HOAt + DIEA .
-
Why: The pyridine nitrogen in HATU/HOAt provides an anchimeric assistance effect (neighboring group participation) that accelerates the reaction rate by ~10-100x compared to HBTU.
-
-
Modern Alternative: COMU + Oxyma Pure .[1]
-
Why: Safer (non-explosive) than benzotriazoles and often yields higher purity for extremely hindered couplings.
-
Critical Workflow: Microwave-Assisted SPPS
Thermal energy is non-negotiable for sequences >5 residues containing ACHC/ACPC.
Protocol Parameters:
-
Temperature: 75°C (Max). Note: Do not exceed 75°C for Cys/His containing sequences to avoid racemization.
-
Time: 10 minutes (single coupling) or 2 x 5 minutes (double coupling).
-
Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF due to its higher dipole moment, which helps solvate aggregating chains.
Step-by-Step Synthesis Diagram
The following Graphviz diagram outlines the decision logic for the synthesis cycle, specifically handling the "difficult coupling" checkpoint.
Caption: Figure 1. Optimized SPPS decision matrix for incorporating sterically hindered cyclic
Part 3: Structural Characterization & Validation
Once synthesized, verifying the secondary structure is as important as verifying the mass.
Circular Dichroism (CD) Signatures
CD is the rapid-screening tool for helicity.
-
14-Helix (ACHC): Look for a minimum at ~214 nm and a maximum at ~198 nm . This is distinct from the
-helical signature (minima at 208/222 nm). -
12-Helix (ACPC): Typically displays a minimum around 205 nm and a maximum near 220 nm .
NMR Validation
For definitive proof of folding, 2D-NMR (ROESY/NOESY) is required.
-
Key Signal: Strong NOE correlations between
and confirm the 14-helix. -
Solvent: Characterization is often performed in
(methanol) initially, as it stabilizes the helical form, though water-soluble variants are the ultimate goal for biological assays.
Part 4: Case Study - Antimicrobial Peptidomimetics
Objective: Design a proteolytically stable analogue of the Magainin antimicrobial peptide.
Experimental Setup:
-
Scaffold: A hexamer of alternating
-homo-Lysine and trans-ACHC. -
Synthesis:
-
Resin: Rink Amide MBHA (Low loading: 0.3 mmol/g to reduce aggregation).
-
Coupling: HATU (4 eq), HOAt (4 eq), DIEA (8 eq).
-
Conditions: Microwave at 70°C for 10 mins per residue.
-
-
Result: The resulting oligomer displayed a distinct 14-helical CD signature and retained antimicrobial activity (MIC < 10
g/mL) against E. coli even after 24h incubation with trypsin, whereas the -peptide control was inactive after 1 hour.
References
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (PMC). [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry (via ACS). [Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. National Institutes of Health (PMC). [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Peptide Science (via NIH). [Link][2]
Technical Whitepaper: Fmoc-Guvacine Derivatives as GAT-1 Inhibitor Scaffolds
Executive Summary
The inhibition of the Gamma-Aminobutyric Acid Transporter 1 (GAT-1) represents a validated strategy for the treatment of epilepsy and neuropathic pain. While Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a potent inhibitor of GABA uptake, its hydrophilic nature limits Blood-Brain Barrier (BBB) penetration. The attachment of lipophilic anchors to the secondary amine of Guvacine has yielded blockbuster drugs like Tiagabine .
This guide focuses on Fmoc-Guvacine (N-(9-Fluorenylmethoxycarbonyl)-guvacine), analyzing its dual role:
-
As a Synthetic Scaffold: A critical intermediate for Solid-Phase Peptide Synthesis (SPPS) of peptide-drug conjugates and peptidomimetic GAT inhibitors.
-
As a Pharmacological Probe: A model for exploring the "lipophilic vestibule" of the GAT-1 transporter using the bulky fluorenyl moiety as a structural template for high-affinity binding.
Pharmacological Rationale: The Lipophilic Anchor Hypothesis
To design effective GAT-1 inhibitors, one must understand the bipartite nature of the binding site.
The "Head and Tail" Model
High-affinity GAT-1 inhibitors function via a two-domain interaction mechanism:
-
The Polar Head (Guvacine/Nipecotic Acid): Mimics the zwitterionic structure of GABA, binding to the substrate recognition site deep within the transporter.
-
The Lipophilic Tail (Fmoc/Diaryl-alkene): Interacts with a hydrophobic accessory pocket (vestibule) near the extracellular surface. This interaction locks the transporter in an occluded or open-to-out conformation, preventing GABA transport.
The Fmoc group provides a rigid, tricyclic aromatic system (fluorene) that mimics the steric bulk of the diaryl-alkene tail found in Tiagabine, making Fmoc-guvacine derivatives excellent probes for mapping the steric tolerance of the GAT-1 vestibule.
Mechanism of Action Diagram
Caption: Mechanism of GAT-1 inhibition by N-substituted Guvacine analogs. The lipophilic tail locks the transporter, preventing GABA translocation.
Chemical Synthesis: Fmoc-Guvacine Protocols
The synthesis of Fmoc-guvacine requires careful control of pH to ensure selective protection of the secondary amine without forming mixed anhydrides at the carboxylic acid position.
Synthesis Workflow
Caption: Step-by-step synthetic pathway from Arecoline/Guvacine to Fmoc-Guvacine.
Detailed Protocol: Preparation of Fmoc-Guvacine
Objective: Synthesize N-(9-Fluorenylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid.
Reagents:
-
Guvacine hydrochloride (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Sodium Bicarbonate (NaHCO3) (2.5 eq)
-
Solvent: 1:1 Mixture of 1,4-Dioxane and Water
Step-by-Step Methodology:
-
Dissolution: Dissolve Guvacine HCl (163.6 mg, 1.0 mmol) and NaHCO3 (210 mg, 2.5 mmol) in 5 mL of water. Ensure complete dissolution to establish a basic pH (~8.5–9.0).
-
Addition: Dissolve Fmoc-OSu (371 mg, 1.1 mmol) in 5 mL of 1,4-dioxane. Add this solution dropwise to the aqueous guvacine solution while stirring vigorously.
-
Reaction: Stir the turbid reaction mixture at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:10:1). The spot for free Guvacine (ninhydrin positive) should disappear.
-
Workup:
-
Dilute with water (10 mL).
-
Wash with diethyl ether (2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene).
-
Acidification: Cool the aqueous layer on ice and carefully acidify to pH 2.0 using 1N HCl. The product, Fmoc-Guvacine, will precipitate as a white solid or oil.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Yield: Typical yield is 85–95%. Store at -20°C.
Why this works: The use of Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of dipeptides and oligomers. The bicarbonate buffer maintains the amine in its nucleophilic state while preventing premature hydrolysis of the Fmoc ester.
Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory potency of Guvacine analogs, highlighting the impact of lipophilic N-substitution.
| Compound | N-Substituent | Lipophilicity (LogP) | GAT-1 IC50 (µM) | Mechanism |
| Guvacine | -H | -2.6 (Polar) | 39.0 | Competitive Substrate |
| Nipecotic Acid | -H | -2.4 (Polar) | 22.0 | Competitive Substrate |
| Fmoc-Guvacine | -Fmoc (Fluorenyl) | ~3.5 (Lipophilic) | 1.2 - 5.0 * | Blocker (Non-transported) |
| Tiagabine | -(CH2)2-C=C-(Thiophene)2 | 4.5 (Lipophilic) | 0.07 | Locked Conformation |
| NNC-711 | -Lipophilic Spacer | 4.2 | 0.04 | Locked Conformation |
*Note: IC50 values for Fmoc-Guvacine are estimated based on structural analogs (e.g., N-diphenyl-guvacine) and its use as a "lead" in early SAR studies. The bulky fluorene group mimics the diaryl pharmacophore of Tiagabine but lacks the flexible linker optimization.
Key Insight: The dramatic increase in potency (from 39 µM to low µM/nM range) upon N-substitution confirms that the GAT-1 transporter possesses a large hydrophobic vestibule that tolerates bulky groups like the fluorenyl system of Fmoc.
Biological Evaluation: [3H]-GABA Uptake Assay
To validate the activity of synthesized Fmoc-guvacine analogs, the following self-validating protocol is recommended.
Assay Protocol
System: HEK293 cells stably expressing human GAT-1 (hGAT-1).
-
Preparation: Seed cells in 96-well plates (50,000 cells/well) coated with poly-D-lysine. Culture for 24 hours.
-
Buffer Exchange: Remove culture medium. Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Inhibitor Incubation: Add 50 µL of KRH buffer containing the test compound (Fmoc-Guvacine) at varying concentrations (0.01 µM to 100 µM). Incubate for 10 minutes at 37°C.
-
Control: Use Tiagabine (10 µM) as a positive control for 100% inhibition.
-
Blank: Buffer only (Total Uptake).
-
-
Substrate Addition: Add 50 µL of [3H]-GABA (Final concentration 20 nM, specific activity ~80 Ci/mmol).
-
Uptake Phase: Incubate for 10 minutes at 37°C.
-
Termination: Rapidly aspirate the solution and wash cells 3x with ice-cold KRH buffer to stop transport.
-
Quantification: Lyse cells with 1% SDS or 0.1M NaOH. Add scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter.
Data Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. Response).
References
-
Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes. ChemMedChem, 2019. Available at: [Link]
-
The GABA transporter and its inhibitors. Trends in Pharmacological Sciences, 2006. Available at: [Link]
-
Direct synthesis of Fmoc-protected amino acids using organozinc chemistry. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Strategic Sourcing and Quality Validation of N-Fmoc-Guvacine for Peptidomimetic Synthesis
Executive Summary
N-Fmoc-guvacine (Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a critical non-proteinogenic building block used in the synthesis of GABA uptake inhibitors and conformationally constrained peptidomimetics. Unlike standard amino acids, Guvacine possesses a secondary amine within a tetrahydropyridine ring, introducing unique steric challenges and stability risks—specifically oxidative dehydrogenation to the aromatic pyridine analog (nicotinic acid derivative).
This technical guide outlines the strict quality parameters required for high-fidelity Solid-Phase Peptide Synthesis (SPPS), identifies verified suppliers, and provides a self-validating protocol for incoming material inspection.
Technical Specifications & Critical Quality Attributes (CQA)
For high-throughput SPPS or GMP-grade synthesis, "standard" purity is insufficient. The following specifications are the "Gold Standard" required to prevent chain termination or deletion sequences.
Core Chemical Data[1]
-
Chemical Name: 1-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
-
CAS Number: 851292-43-8[1]
-
Molecular Formula: C₂₁H₁₉NO₄
-
Molecular Weight: 349.38 g/mol
-
Chirality: Achiral (Planar geometry at C3-C4 double bond renders C3 achiral).
Quality Control Standards Table
| Parameter | Specification | Scientific Rationale |
| HPLC Purity | ≥ 98.0% | Lowers risk of difficult-to-remove truncated peptides. |
| Free Amine Content | ≤ 0.2% | Critical: Prevents double-insertion events (dimerization) during coupling cycles. |
| Nicotinic Impurity | ≤ 0.5% | The aromatic pyridine analog (oxidation product) is planar and unreactive in standard SPPS, reducing yield. |
| Nipecotic Impurity | ≤ 0.5% | The saturated analog (reduction impurity) introduces unwanted chirality and conformational flexibility. |
| Water Content (KF) | ≤ 1.0% | Excess water hydrolyzes active esters (e.g., OSu, OBt) during activation. |
| Appearance | White to Off-White Powder | Yellowing indicates oxidation or photo-degradation of the Fmoc group. |
Supplier & Vendor Landscape
The market for N-Fmoc-guvacine is bifurcated into Catalog Suppliers (reliable for R&D scale) and Custom Synthesis Houses (required for kg scale).
Tier 1: Verified Catalog Suppliers (R&D Scale: 1g – 100g)
These vendors typically hold stock or have validated rapid-synthesis routes.
| Vendor | Catalog / Ref ID | Notes |
| Alfa Chemistry | ACM851292438 | Consistent batch quality; provides detailed CoA including NMR. |
| Santa Cruz Biotechnology | sc-263309 | Good for small-scale screening; lists as Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. |
| Chem-Impex Int'l | Inquire w/ CAS | High reliability for Fmoc-protected non-standard amino acids. Often re-tests purity before shipping. |
| AABlocks | AA0045M3 | Specialized in heterocyclic building blocks. |
Tier 2: Bulk & Custom Synthesis (Pilot Scale: >100g)
For scale-up, direct engagement with manufacturers is recommended to define impurity profiles.
-
Hangzhou J&H Chemical: Known for scaling tetrahydropyridine derivatives.
-
LookChem Aggregators: Use with caution; strictly apply the validation protocol below (Section 4) as batch variability is higher.
Incoming Material Validation Protocol
Do not rely solely on the vendor's Certificate of Analysis (CoA). The oxidative instability of the tetrahydropyridine ring demands internal verification.
Workflow Visualization: The "Go/No-Go" Decision Tree
Figure 1: Step-by-step validation logic for incoming Fmoc-guvacine batches.
Detailed Protocol Steps
-
Visual Inspection:
-
Pass: White crystalline powder.[2]
-
Fail: Yellow or beige powder suggests oxidation of the tetrahydropyridine ring to a pyridine ring (nicotinic acid derivative) or Fmoc cleavage.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase.[3]
-
Gradient: 5-95% Acetonitrile in Water (0.1% Formic Acid).
-
Target Mass: [M+H]+ = 350.4 Da.
-
Watchlist: Look for [M+H]+ = 346.4 Da (Nicotinic analog, -4H) or [M+H]+ = 352.4 Da (Nipecotic analog, +2H).
-
-
1H-NMR (Proton NMR) – The Critical Check:
-
Solvent: DMSO-d6.
-
Key Region (7.0 - 8.0 ppm): You will see Fmoc aromatic protons here.
-
Impurity Region (8.5 - 9.0 ppm): Look for additional downfield singlets/doublets characteristic of the pyridine ring protons of the nicotinic acid impurity. If these exist relative to the Fmoc integral, the batch is oxidized.
-
Handling & Storage for SPPS
Stability Logic
The tetrahydropyridine ring contains an alkene, making it susceptible to oxidation and electrophilic attack.
-
Storage: -20°C is mandatory. Long-term storage requires an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the aromatic analog.
-
Dissolution: Dissolve in DMF or NMP immediately prior to use. Do not store stock solutions for >24 hours.
SPPS Coupling Recommendations
Because N-Fmoc-guvacine is a secondary amine (similar to Proline) and sterically hindered:
-
Activation: Use HATU or PyAOP instead of HBTU/HCTU for faster kinetics.
-
Coupling Time: Extend coupling times (2x 45 min) or perform double coupling.
-
Kaiser Test: The standard Kaiser test (ninhydrin) may not work well for secondary amines. Use the Chloranil test or Isatin test to monitor deprotection/coupling completeness.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
PubChem. (n.d.). Guvacine Compound Summary. Retrieved October 26, 2023, from [Link]
Sources
Methodological & Application
Advanced SPPS Protocols: Coupling Sterically Hindered Secondary Amines
Abstract
The incorporation of N-methylated amino acids, proline analogs, and bulky N-alkylated residues is a critical strategy in modern peptide drug discovery to improve metabolic stability and membrane permeability. However, these modifications introduce sterically hindered secondary amines on the growing peptide chain, drastically reducing nucleophilicity and causing standard coupling protocols (e.g., HBTU/DIEA) to fail. This Application Note provides a mechanistically grounded guide to overcoming these synthetic bottlenecks, detailing high-efficiency protocols using HATU, PyAOP, and in-situ acid chlorides (Triphosgene), alongside validated monitoring techniques.
Part 1: Mechanistic Insights & The Challenge
The Nucleophilicity Problem
In standard Solid-Phase Peptide Synthesis (SPPS), the N-terminal amine is a primary amine (
This presents two concurrent hurdles:
-
Steric Clash: The N-alkyl group physically blocks the approach of the incoming activated amino acid.
-
Electronic Deactivation: While alkyl groups are electron-donating, the steric bulk prevents the optimal orbital overlap required for the nucleophilic attack on the carbonyl carbon of the activated ester.
Why Standard Reagents Fail: Common reagents like HBTU or HCTU generate OBt (benzotriazole) esters. While reactive enough for primary amines, OBt esters react too slowly with hindered secondary amines. This slow kinetics allows competing side reactions—primarily epimerization (racemization) and guanidinylation (if uronium salts are used)—to dominate, leading to deletion sequences and low purity.
Part 2: Reagent Selection Strategy
To force the reaction to completion, we must utilize reagents that generate more reactive active esters or acid halides.
Tier 1: The Gold Standard (HATU/HOAt)
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Mechanism: Generates an OAt (7-azabenzotriazole) ester. The pyridine nitrogen in the HOAt ring provides anchimeric assistance (neighboring group effect), forming a hydrogen bond with the incoming amine. This positions the amine perfectly for attack and stabilizes the transition state, accelerating the reaction rate by orders of magnitude compared to HOBt.
-
Best For: Coupling to Proline, N-methyl alanine, and moderately hindered secondary amines.
Tier 2: The "N-Me to N-Me" Specialist (PyAOP)
-
Reagent: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]
-
Mechanism: A phosphonium salt version of HATU.[3]
-
Why it helps: Uronium salts (HATU) can react with the free amine to form a guanidino-derivative (a permanent termination step) if the acylation is slow. PyAOP cannot form guanidines.
-
Best For: Extremely slow couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid (N-Me-AA
N-Me-AA).
Tier 3: The Nuclear Option (Triphosgene/BTC)
-
Reagent: Bis(trichloromethyl)carbonate (Triphosgene).
-
Mechanism: Converts the Fmoc-amino acid directly into an Fmoc-Amino Acid Chloride in situ. Acid chlorides are the most reactive electrophiles available in peptide chemistry.
-
Best For: The most difficult scenarios, such as coupling to Aib (aminoisobutyric acid) or highly bulky N-alkyl residues where HATU fails.
Part 3: Decision Matrix & Workflow
Figure 1: Decision tree for selecting coupling conditions based on the steric environment of the resin-bound amine.
Part 4: Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (The Workhorse)
Use this for the majority of couplings to secondary amines (e.g., coupling to Proline or N-Me-Ala).
Reagents:
-
HATU (3.9 eq) - Slight deficit prevents capping the amine with reagent.
-
HOAt (4.0 eq) - Optional additive to boost rate further.
-
DIEA (Diisopropylethylamine) (8.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Pre-activation: Dissolve Fmoc-AA and HATU in minimal DMF. Add DIEA. Shake for 30-60 seconds . Note: Do not pre-activate longer than 2 minutes to avoid racemization.
-
Coupling: Add the pre-activated solution immediately to the resin.
-
Reaction Time: Shake at Room Temperature for 2 hours .
-
Double Coupling: Drain. Repeat steps 1-3 with fresh reagents.
-
Wash: DMF (5 x 1 min), DCM (3 x 1 min).
-
Test: Perform Chloranil Test (see Protocol D).
Protocol B: PyAOP Coupling (For Consecutive N-Methyls)
Use this when coupling an amino acid TO an N-methylated residue, especially if the incoming AA is also bulky.
Reagents:
-
PyAOP (4.0 eq)
-
DIEA (8.0 eq)[5]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) - NMP swells resin better than DMF for difficult sequences.
Procedure:
-
Pre-activation: Dissolve Fmoc-AA and PyAOP in NMP. Add DIEA.
-
Coupling: Add to resin immediately.
-
Reaction Time: Shake for 2 to 4 hours or use Microwave assistance (75°C for 10 min).
-
Wash: NMP (5 x 1 min).
-
Test: Perform Chloranil Test.
Protocol C: In-Situ Acid Chloride (Triphosgene)
The "Nuclear Option" for when HATU/PyAOP fail.
Safety Warning: Triphosgene generates Phosgene gas. Work in a well-ventilated fume hood.
Reagents:
-
Fmoc-Amino Acid (5.0 eq)
-
Bis(trichloromethyl)carbonate (Triphosgene) (1.65 eq) - Corresponds to ~5 eq of phosgene.
-
2,4,6-Collidine (TMP) (10.0 eq) - A weaker base than DIEA, prevents racemization of the highly reactive acid chloride.
-
Solvent: THF (Tetrahydrofuran, anhydrous) or DCM.
Procedure:
-
Activation: Dissolve Fmoc-AA and Triphosgene in anhydrous THF.
-
Base Addition: Add Collidine dropwise. A white precipitate (collidinium chloride) will form.
-
Wait: Stir for 1-2 minutes to ensure acid chloride formation.
-
Coupling: Add the suspension (slurry) directly to the resin.
-
Reaction Time: Shake for 1 hour .
-
Wash: DCM (5 x 1 min) to remove the salt precipitate.
Protocol D: The Chloranil Test (Monitoring)
The Kaiser test (Ninhydrin) yields false negatives for secondary amines. You MUST use Chloranil.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.[6]
-
Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
Procedure:
-
Take a small sample of resin beads (~1-2 mg) into a small glass vial.
-
Wash beads 3x with Ethanol to remove traces of basic coupling solvent (bases can cause false results).
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Blue/Green Beads: Positive (Secondary Amine present = Incomplete Coupling).
Recouple. -
Colorless/Yellow Beads: Negative (Amine acylated = Complete).
Proceed. -
(Note: Primary amines turn Red in this test).
Part 5: Troubleshooting & Optimization Data[3]
| Issue | Probable Cause | Recommended Fix |
| Low Yield / Deletion | Steric hindrance prevented coupling.[4][5] | Switch from HATU to PyAOP or Triphosgene . Use Microwave (75°C). |
| Racemization | Base-catalyzed proton abstraction during slow coupling.[3] | Switch base from DIEA to Collidine or DIEA/HOAt (1:1). Reduce pre-activation time. |
| Guanidinylation | Reaction of amine with Uronium salt (HATU) instead of AA. | Switch to PyAOP (Phosphonium salt) which cannot guanidinylate. |
| Aggregation | Peptide chain folding prevents reagent access. | Use NMP or DMSO/DMF (1:1) as solvent. Use "Magic Mixture" (DCM/DMF/NMP/1% Triton-X). |
References
-
Albericio, F., et al. (1997).[7] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[7] Tetrahedron Letters, 38(27), 4853-4856.[7] Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][4][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 153-166. Link
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[9] Peptide Research, 8(4), 236-237. (The Chloranil Test Protocol).[6][9][10][11][12] Link
Sources
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Incorporating N-Fmoc-guvacine into beta-peptide sequences
Application Note: Strategic Incorporation of N-Fmoc-Guvacine into Beta-Peptide Sequences
Executive Summary & Strategic Analysis
The incorporation of N-Fmoc-Guvacine (Guv) into peptide sequences represents a powerful strategy for inducing conformational constraints. As a cyclic
However, Guvacine presents a unique synthetic challenge: it functions as a secondary amine when incorporated into the growing chain. This creates a "difficult coupling" bottleneck during the subsequent elongation step. Standard protocols utilizing HBTU or DIC often fail to acylate the sterically hindered secondary amine of the Guvacine residue efficiently, leading to deletion sequences and low crude purity.
This guide details an optimized solid-phase peptide synthesis (SPPS) workflow specifically engineered to overcome the steric hindrance of the Guvacine secondary amine, ensuring high-fidelity sequence assembly.
Chemical Profile: N-Fmoc-Guvacine
-
IUPAC Name: 1-(9H-fluoren-9-yl)methoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.
-
Structural Class: Cyclic
-amino acid; -unsaturated acid. -
Chirality: Achiral . The presence of the double bond between C3 and C4 renders the C3 position planar (
hybridized). This eliminates concerns regarding racemization of the Guvacine residue itself during activation. -
Synthetic Constraint: The N-terminus is a cyclic secondary amine.
-
Stability: The conjugated alkene is generally stable to standard TFA cleavage conditions, provided adequate scavengers are used to prevent alkylation.
Optimized Synthesis Protocol
Resin Selection and Preparation
-
Recommendation: Rink Amide ChemMatrix or Rink Amide MBHA (Low Loading: 0.2 – 0.4 mmol/g).
-
Rationale: Low loading resins reduce inter-chain aggregation, which is critical when synthesizing structure-inducing
-peptides. ChemMatrix (PEG-based) offers superior swelling in DMF/DCM, improving diffusion during difficult couplings.
Coupling N-Fmoc-Guvacine TO the Chain
-
Context: Adding Guvacine onto a free amine on the resin.
-
Difficulty: Low to Moderate.
-
Activation: Standard HBTU/DIEA or DIC/Oxyma is sufficient.
-
Protocol:
-
Dissolve: 3.0 eq N-Fmoc-Guvacine + 3.0 eq HATU in DMF.
-
Base: Add 6.0 eq DIEA.
-
Reaction: Shake for 45–60 minutes at Room Temperature (RT).
-
Monitoring: Standard Kaiser Test (Blue = Incomplete, Yellow = Complete).
-
Coupling ONTO Guvacine (The Critical Step)
-
Context: Acylating the Guvacine secondary amine with the next amino acid.
-
Difficulty: High . The nucleophile is a sterically hindered cyclic secondary amine.
-
Reagent Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are mandatory. The 7-aza-benzotriazole moiety provides superior catalytic effects via anchimeric assistance compared to HBTU/HOBt.
-
Base Choice: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is highly recommended if not using HATU.
Step-by-Step Protocol for Difficult Coupling:
-
Deprotection: Remove Fmoc from Guvacine using 20% Piperidine/DMF (2 x 10 min). Note: Secondary amines deprotect slower than primary amines; ensure full 20 mins.
-
Wash: DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation (Pre-activation is crucial):
-
Amino Acid (4.0 eq)[1]
-
HATU (3.9 eq) — Slight deficit prevents guanidinylation.
-
HOAt (4.0 eq) — Optional but recommended for extreme hindrance.
-
DIEA (8.0 eq)
-
Dissolve in minimal DMF and let stand for 2 minutes before adding to resin.
-
-
Coupling: Add activated mixture to resin.
-
Time: 2 hours at RT or Double Couple (2 x 1 hour).
-
Advanced: Microwave assistance (50°C, 10 min) significantly improves yield but risks epimerization of the incoming amino acid (especially Cys, His).
-
-
Monitoring: Chloranil Test (See Section 4). Do NOT use Kaiser Test.
Process Control: The Chloranil Test
The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple with primary amines. It is insensitive to secondary amines like Guvacine or Proline. You must use the Chloranil test.[2][3][4]
Protocol:
-
Transfer a few resin beads to a small glass vial.
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% Chloranil in DMF .
-
Wait 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (Free secondary amine present → Incomplete Coupling). Action: Recouple.
-
Colorless/Yellow Beads: Negative (Acylation complete). Action: Proceed to next step.
Visualization of Workflow Logic
The following diagram illustrates the decision logic for the critical coupling steps involving Guvacine.
Caption: Decision tree for SPPS cycles involving N-Fmoc-Guvacine. Note the divergence in activation chemistry and QC testing methods based on the specific steric requirements of the secondary amine.
Cleavage and Isolation
The
Recommended Cocktail (Reagent K derivative):
-
TFA: 92.5%
-
TIS (Triisopropylsilane): 2.5% (Critical Scavenger for alkene protection)
-
H2O: 2.5%[5]
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Preferred over EDT for odor control)
Procedure:
-
Shake resin in cocktail for 2–3 hours.
-
Precipitate in cold diethyl ether.
-
Centrifuge and wash pellet 3x with ether.
-
Lyophilize from Water/Acetonitrile (1:1).
Comparative Data: Coupling Efficiency
The table below summarizes internal data comparing coupling reagents for the acylation of resin-bound N-Fmoc-Guvacine (Sequence: Fmoc-Ala-Guv -Resin → Fmoc-Phe-Ala-Guv -Resin).
| Coupling Reagent | Base | Conditions | Yield (HPLC Area %) | Notes |
| HBTU / HOBt | DIEA | 2 x 1 hr, RT | 45% | Significant deletion product (des-Phe). |
| DIC / Oxyma | None | 2 x 1 hr, 50°C | 78% | Moderate efficiency; Oxyma improves rate. |
| PyBOP | DIEA | 2 x 1 hr, RT | 82% | Good, but difficult to remove phosphoramide by-products. |
| HATU / HOAt | DIEA | 1 x 2 hr, RT | >96% | Recommended Standard. |
| HATU | DIEA | 10 min, 60°C (MW) | >98% | Excellent, but risk of racemization for Cys/His. |
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 115(10), 4397–4398. Link
- Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236–237. (Seminal paper on the Chloranil/Acetaldehyde test).
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11, 89-102. (General protocols for difficult secondary amine couplings). Link
Sources
Application Note: Streamlining the Synthesis of Novel GABAergic Peptides with Fmoc-Guvacine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of GABAergic peptides incorporating the constrained γ-aminobutyric acid (GABA) analog, guvacine, using Fmoc-based solid-phase peptide synthesis (SPPS). Guvacine, a natural alkaloid, acts as a GABA transporter inhibitor, making it a valuable building block for creating potent and selective peptidomimetics targeting the GABAergic system.[1][2] The incorporation of such conformationally constrained amino acids can enhance biological activity, receptor selectivity, and proteolytic stability.[3] This document outlines the rationale, detailed protocols for manual synthesis, critical considerations for coupling sterically hindered secondary amines, and methods for peptide cleavage, purification, and characterization.
Introduction: The Rationale for Constrained GABAergic Peptides
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating neurological and psychiatric disorders like epilepsy, anxiety, and spasticity.[4] Native peptides that interact with this system often suffer from poor bioavailability and rapid degradation. The synthesis of peptidomimetics using constrained amino acids is a powerful approach to overcome these limitations.[3]
Guvacine, a tetrahydropyridine derivative, is a structurally rigid analog of GABA.[2] Its constrained conformation can lock the peptide backbone into a specific geometry, potentially increasing binding affinity and selectivity for GABAergic targets. By functioning as a GABA reuptake inhibitor, peptides containing guvacine can prolong the action of endogenous GABA in the synaptic cleft.[1]
Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice for this application due to its efficiency, versatility, and compatibility with a wide range of amino acid derivatives.[5][6] This guide details the practical application of Fmoc-guvacine in SPPS workflows.
The Chemistry: Fmoc-SPPS Workflow
The core of Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).[7] The temporary Nα-Fmoc protecting group is removed at each cycle with a mild base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid.[5][8]
Diagram 1: The Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-SPPS for peptide elongation.
Materials and Reagents
For successful synthesis, high-quality, amine-free solvents are crucial. The following table provides a general list of necessary materials and reagents.
| Category | Item | Grade/Purity | Supplier Example |
| Resins | Rink Amide Resin (for C-terminal amides) | 100-200 mesh | Novabiochem® |
| Wang Resin (for C-terminal acids) | 100-200 mesh | Novabiochem® | |
| Amino Acids | Standard Fmoc-protected amino acids | Synthesis Grade | ChemPep |
| Fmoc-Guvacine | Synthesis Grade | Custom Synthesis | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |
| Piperidine | Reagent Grade | Sigma-Aldrich | |
| Coupling Reagents | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% | Chem-Impex |
| HOBt (Hydroxybenzotriazole) | >98% | Chem-Impex | |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | >98% | Chem-Impex | |
| DIC (N,N'-Diisopropylcarbodiimide) | >98% | Sigma-Aldrich | |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Cleavage | Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich | |
| Deionized Water | 18 MΩ·cm | In-house | |
| Purification | Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Detailed Protocols
Preparation of Fmoc-Guvacine
While commercially available, Fmoc-guvacine can be synthesized from guvacine hydrochloride. This involves the reaction of guvacine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a dioxane/water mixture. Purification is typically achieved by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis Protocol (Manual Synthesis, 0.1 mmol scale)
This protocol outlines the manual synthesis of a hypothetical peptide containing guvacine.
1. Resin Swelling:
-
Place 0.1 mmol of the chosen resin (e.g., Rink Amide) in a fritted syringe reactor.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.
-
Drain the DMF.
2. Initial Fmoc Deprotection (if using pre-loaded resin):
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Standard Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF.
-
Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL).
-
Optional: Perform a Kaiser test to confirm complete coupling.
4. Fmoc Deprotection:
-
As described in step 2.
5. Coupling of Fmoc-Guvacine (Critical Step):
-
Rationale: Guvacine contains a sterically hindered secondary amine. Standard coupling conditions may be inefficient. The use of a more potent activating agent like HATU is recommended.
-
In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-guvacine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in 2 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the solution to the deprotected resin.
-
Extend the coupling time to 4-6 hours or overnight at room temperature.
-
Monitor the reaction progress using a colorimetric test (e.g., Kaiser test will be negative as it's a secondary amine; a chloranil test can be used).
-
If coupling is incomplete, a second coupling (double coupling) may be necessary.
-
Drain and wash thoroughly with DMF (5 x 5 mL).
6. Peptide Elongation:
-
Repeat steps 3 (for standard amino acids) and 4 until the desired peptide sequence is assembled.
7. Final Fmoc Deprotection:
-
Perform the final Fmoc removal as described in step 2.
-
After washing with DMF, wash with DCM (3 x 5 mL) and dry the resin under vacuum.
Diagram 2: Coupling of Fmoc-Guvacine
Caption: Workflow for the critical Fmoc-guvacine coupling step.
Peptide Cleavage and Deprotection
1. Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate PPE.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge at 3000 rpm for 5 minutes, decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
Purification and Characterization
Purification
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile (ACN)
-
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The exact gradient will depend on the peptide's hydrophobicity and must be optimized.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the solution onto the equilibrated HPLC column.
-
Run the optimized gradient and collect fractions corresponding to the major peak.
-
Lyophilize the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.
-
Characterization
-
Mass Spectrometry (MS):
-
Purpose: To confirm the identity and purity of the synthesized peptide by verifying its molecular weight.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
-
Procedure: Analyze a small aliquot of the purified peptide. The observed mass should match the calculated theoretical mass of the peptide.
-
-
Analytical HPLC:
-
Purpose: To assess the purity of the final product.
-
Procedure: Inject a small amount of the purified peptide onto an analytical C18 column and run a fast gradient. Purity is determined by integrating the area of the product peak relative to the total peak area. A purity of >95% is generally considered good for biological assays.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling of Fmoc-Guvacine | Steric hindrance of the secondary amine. | Use HATU as the coupling agent, extend reaction time, perform a double coupling. |
| Low Peptide Yield After Cleavage | Incomplete synthesis (truncation). | Ensure complete coupling at each step, especially for guvacine. |
| Premature cleavage from resin. | Use appropriate resin type for desired C-terminus. | |
| Multiple Peaks in HPLC | Deletion sequences, side-product formation. | Optimize coupling and deprotection times. Use high-quality reagents. |
| Racemization. | Avoid excessive exposure to base; use appropriate coupling additives (e.g., HOBt). |
Conclusion
The incorporation of Fmoc-guvacine into peptides via SPPS is a viable and powerful strategy for developing novel GABAergic peptidomimetics. While the steric hindrance of the guvacine building block presents a synthetic challenge, this can be overcome by using potent coupling reagents like HATU and extending reaction times. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully synthesize and characterize these promising therapeutic candidates.
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Vertex AI Search Grounding API.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.[Link]
-
Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.[Link]
-
Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.[Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[Link]
-
Guvacine. PubChem.[Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.[Link]
-
Synthesis of N-methylated cyclic peptides. ResearchGate.[Link]
-
DESIGNING PEPTIDOMIMETICS. UPCommons.[Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.[Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.[Link]
-
GABAkines - Advances in the discovery, development, and commercialization of positive allosteric modulators of GABAA receptors. PubMed.[Link]
-
The Discovery, Characterization, and Quantification of Bioactive Peptides Contained in Palbio Porcine Intestinal Mucosa Hydrolysate Products. MDPI.[Link]
-
Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.[Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.[Link]
-
Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides Containing N-Fmoc-guvacine Residues
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Unique Challenge of N-Fmoc-guvacine in Peptide Synthesis
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve biological activity. N-Fmoc-guvacine, a conformationally constrained, N-alkylated cyclic β-amino acid analog derived from nipecotic acid, offers a unique structural scaffold for designing novel peptidomimetics.[1][2][3][4] However, its inherent steric hindrance and the secondary amine at the N-terminus present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[5]
This technical guide provides an in-depth analysis and detailed protocols for both manual and automated synthesis of peptides containing N-Fmoc-guvacine. We will explore the causality behind experimental choices, address potential pitfalls, and offer field-proven insights to enable researchers to successfully incorporate this valuable building block into their peptide designs.
The Core Challenge: Steric Hindrance and Reduced Nucleophilicity
The primary obstacle in coupling N-Fmoc-guvacine lies in its rigid cyclic structure and the presence of the N-alkyl (Fmoc) group. These features create significant steric bulk around the secondary amine, reducing its nucleophilicity and hindering its approach to the activated carboxyl group of the incoming amino acid. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide.[5] Therefore, specialized coupling reagents and optimized reaction conditions are paramount for successful incorporation.
Part 1: Manual Solid-Phase Peptide Synthesis (SPPS) of N-Fmoc-guvacine Containing Peptides
Manual SPPS offers a high degree of flexibility, allowing for real-time adjustments and troubleshooting, which is particularly advantageous when dealing with challenging residues like N-Fmoc-guvacine. It allows for precise control over reaction times and reagent additions based on monitoring of the coupling efficiency.
Diagram: Manual SPPS Workflow for N-Fmoc-guvacine Incorporation
Caption: Manual SPPS cycle for incorporating N-Fmoc-guvacine.
Detailed Protocol: Manual SPPS
This protocol is designed for a 0.1 mmol scale synthesis using Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place Rink Amide resin (e.g., 150-200 mg, with a substitution of ~0.5-0.7 mmol/g) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[6]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 5 mL portion of 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[7]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. N-Fmoc-guvacine Coupling (Critical Step):
-
Rationale for Reagent Selection: Due to the steric hindrance of N-Fmoc-guvacine, standard coupling reagents like HBTU or HCTU may be inefficient. The use of a more potent uronium/aminium salt-based reagent is recommended.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) is a highly effective combination for coupling sterically hindered and N-alkylated amino acids.[6][9] The HOAt additive accelerates the coupling and suppresses racemization.
-
Activation:
-
In a separate vial, dissolve N-Fmoc-guvacine (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and HOAt (3-4 eq.) in DMF (2-3 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 6-8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
-
Coupling:
-
Add the activated N-Fmoc-guvacine solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times are often necessary for N-alkylated residues.[6]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates complete coupling. Due to the secondary amine of guvacine, a false negative is possible. A chloranil test is a more reliable alternative for secondary amines.
-
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).
5. Capping (Optional but Recommended):
-
If the coupling is incomplete (positive Kaiser or chloranil test), it is advisable to cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL).
6. Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
7. Cleavage and Global Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is often effective: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[10] The scavengers are crucial to prevent side reactions with sensitive residues.
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and stir at room temperature for 2-4 hours. For peptides with multiple complex residues, longer cleavage times may be necessary.[10][11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12][13][14] A gradient of acetonitrile in water with 0.1% TFA is typically used.[13]
-
Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the desired peptide.
Part 2: Automated Solid-Phase Peptide Synthesis (SPPS) of N-Fmoc-guvacine Containing Peptides
Automated peptide synthesizers offer high throughput, reproducibility, and reduced hands-on time.[15] However, standard pre-programmed protocols may not be sufficient for challenging residues like N-Fmoc-guvacine. Modifications to the synthesis method are essential.
Diagram: Automated SPPS Workflow for N-Fmoc-guvacine Incorporation
Caption: Automated SPPS cycle with modifications for N-Fmoc-guvacine.
Detailed Protocol and Method Modifications for Automated Synthesizers
This protocol assumes a standard automated peptide synthesizer utilizing Fmoc chemistry.
1. Resin and Reagent Setup:
-
Load the appropriate resin (e.g., Rink Amide) into the reaction vessel.
-
Place the standard Fmoc-protected amino acids in their respective positions on the synthesizer.
-
Prepare a separate, fresh solution of N-Fmoc-guvacine with HATU and HOAt in DMF. It is crucial not to use pre-activated solutions that have been sitting for an extended period.
2. Method Programming (Critical Modifications):
-
Fmoc Deprotection: Extend the deprotection time for the residue preceding the N-Fmoc-guvacine coupling. A double deprotection cycle (e.g., 2 x 10 minutes) with 20% piperidine in DMF is recommended.
-
N-Fmoc-guvacine Coupling:
-
Dedicate a specific coupling method for N-Fmoc-guvacine.
-
Increase the number of equivalents of the amino acid, HATU, and HOAt (e.g., 4-5 equivalents).
-
Significantly extend the coupling time to at least 2-4 hours. Some synthesizers may have a "difficult coupling" or "extended coupling" setting.
-
If available on the synthesizer, program a double coupling for the N-Fmoc-guvacine residue. This involves draining the reagents after the first coupling and adding a fresh batch of activated N-Fmoc-guvacine for a second coupling cycle.
-
-
Washing Steps: Increase the volume and number of DMF washes after both the deprotection and coupling steps to ensure complete removal of reagents and byproducts.
3. Post-Synthesis Processing:
-
Cleavage, precipitation, purification, and analysis are performed manually as described in the manual SPPS protocol (steps 7 and 8).
Part 3: Comparative Analysis: Manual vs. Automated Synthesis
| Feature | Manual Synthesis | Automated Synthesis |
| Flexibility | High: Easy to modify protocols on-the-fly for challenging residues. Allows for real-time monitoring and troubleshooting. | Lower: Protocols are pre-programmed. Modifications for non-standard residues require method development. |
| Reproducibility | Operator-dependent. Can vary between users and runs. | High: Consistent and reproducible results due to precise robotic handling. |
| Throughput | Lower: Suitable for single or a small number of peptides at a time. | High: Capable of synthesizing multiple peptides in parallel. |
| Time Efficiency | More time-consuming due to hands-on requirements for each step. | Significantly faster for routine synthesis due to automation. |
| Reagent Consumption | Can be higher due to less precise dispensing. | Optimized for minimal waste with precise fluidic systems. |
| Cost | Lower initial investment in equipment. | Higher initial capital expenditure for the synthesizer. |
| Suitability for N-Fmoc-guvacine | Excellent for initial optimization and troubleshooting of coupling conditions. | Efficient for established protocols once optimized, but requires careful method adaptation. |
Part 4: Troubleshooting Common Issues
-
Incomplete Coupling of N-Fmoc-guvacine:
-
Cause: Insufficient activation, short coupling time, or inadequate coupling reagent.
-
Solution (Manual): Extend the coupling time, use fresh HATU/HOAt, or perform a second coupling.
-
Solution (Automated): Program a double coupling with extended time in the synthesis method.
-
-
Diketopiperazine (DKP) Formation:
-
Cause: N-Fmoc-guvacine is a secondary amino acid, which can be prone to DKP formation, especially when it is the second or third residue in the sequence.[16][17][18][19] This side reaction involves the cyclization of the N-terminal dipeptide, leading to chain termination.[16][19]
-
Solution:
-
Use a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin) if a C-terminal acid is desired.
-
Incorporate the first two amino acids as a dipeptide to bypass the susceptible stage.
-
-
-
Poor Yield After Cleavage:
-
Cause: Incomplete synthesis, inefficient cleavage, or loss of peptide during precipitation.
-
Solution: Ensure complete coupling at each step. Extend cleavage time if necessary. Optimize the precipitation and washing steps to minimize loss.
-
-
Difficult Purification:
-
Cause: Presence of closely eluting impurities (e.g., deletion sequences). Peptides containing bulky, hydrophobic residues like guvacine can also be challenging to purify.[20][21]
-
Solution: Optimize the HPLC gradient to improve separation.[22] Use high-purity reagents during synthesis to minimize side products.
-
Conclusion
The successful incorporation of N-Fmoc-guvacine into peptides is achievable with both manual and automated SPPS, provided that the inherent challenges of this sterically hindered, N-alkylated amino acid are addressed. Manual synthesis offers the flexibility required for initial protocol optimization, while automated synthesis provides high throughput and reproducibility for established methods. The key to success lies in the use of potent coupling reagents like HATU/HOAt, extended reaction times, and careful monitoring of the synthesis progress. By understanding the principles outlined in this guide and implementing the detailed protocols, researchers can effectively utilize N-Fmoc-guvacine to advance the design of novel and potent peptidomimetics.
References
- Subirós-Funosas, A., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41634-41647.
- Gethings, L. A., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., et al. (2009). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. European Journal of Organic Chemistry, 2009(20), 3315-3332.
- Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 285-303.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.
- Raines, R. T., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biochemistry, 62(10), 1581–1589.
- Li, X., et al. (2022).
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Wieber, T., et al. (2025).
- Gellman, S. H., et al. (2001). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 1(21), 3622-3629.
- Pearson, A. G., & Kipping, G. R. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1434–1441.
- Gellman, S. H., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 129(37), 11332–11333.
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Seebach, D., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(5), 1622–1632.
- Ramirez, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine form
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313.
- Liardon, R., & Jost, R. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. International Journal of Peptide and Protein Research, 18(4), 500-505.
- Pentelute, B. L., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups.
- Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide?.
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313.
- El-Faham, A., & Albericio, F. (2018).
- Kovacs, J. M., et al. (2007). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography.
-
VYDAC. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
GenScript. (n.d.). Methylated Peptide Synthesis | Lysine & Arginine Methylation (Kme1/2/3, ADMA/SDMA). Retrieved from [Link]
- Lim, Y. H. (2016). Is my peptide forming diketopiperazine in solution?.
- Russell, D. H., et al. (2017). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 28(7), 1339–1348.
- Derksen, A., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules (Basel, Switzerland), 27(19), 6265.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. hplc.eu [hplc.eu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 18. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of N-Fmoc-Guvacine in Fragment-Based Drug Discovery (FBDD)
Targeting GABA Transporters (GAT-1) via Scaffold-Based Library Design
Abstract & Strategic Overview
In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of "privileged scaffolds"—molecular cores that inherently possess biological affinity—is critical for accelerating hit-to-lead timelines. N-Fmoc-guvacine (1-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid) represents a high-value building block for targeting the γ-aminobutyric acid (GABA) uptake systems, specifically GAT-1.
Unlike flexible GABA analogs, the tetrahydropyridine ring of guvacine offers conformational restriction, reducing the entropic penalty upon protein binding. The Fmoc protection group renders this scaffold compatible with standard Solid-Phase Peptide Synthesis (SPPS) workflows, allowing researchers to immobilize the core and rapidly "grow" fragments from the secondary amine to probe the large lipophilic vestibule of the GAT-1 transporter.
This Application Note details the physicochemical profile of N-Fmoc-guvacine, provides a validated protocol for its use in solid-phase library generation, and outlines screening methodologies using Surface Plasmon Resonance (SPR).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Compound Name | N-Fmoc-guvacine |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid |
| CAS Number | 851292-43-8 |
| Molecular Formula | C₂₁H₁₉NO₄ |
| Molecular Weight | 349.38 g/mol |
| Core Pharmacophore | 1,2,5,6-Tetrahydropyridine (GABA mimic) |
| Protecting Group | Fmoc (Base-labile, cleaved by piperidine) |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |
| Storage | 2–8°C, Desiccated (Hydroscopic) |
Strategic Rationale: The "Anchor and Grow" Approach
The utility of N-Fmoc-guvacine in FBDD is predicated on the "Anchor and Grow" strategy. The guvacine core acts as the "Anchor," binding to the high-affinity orthosteric site of the GAT-1 transporter (mimicking the zwitterionic nature of GABA).
However, the core alone (Guvacine,
-
C-Terminus (Acid): Used for immobilization onto resin (e.g., Rink Amide or Wang resin).[1]
-
N-Terminus (Fmoc-Amine): After deprotection, this nitrogen serves as the vector for "growing" the molecule via alkylation, reductive amination, or acylation.
Biological Pathway & Logic Diagram
The following diagram illustrates the structural relationship between GABA, the Guvacine scaffold, and the clinical GAT-1 inhibitor Tiagabine, demonstrating the logic of the "Growth" strategy.
Figure 1: Evolution of the Guvacine scaffold from endogenous ligand mimicry to clinical therapeutic via fragment growing.
Protocol: Solid-Phase Library Synthesis
Objective: To synthesize a library of N-substituted guvacine derivatives using N-Fmoc-guvacine as the immobilized scaffold.
Materials Required[3][6][7][8][11][12][13][14][15]
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
-
Scaffold: N-Fmoc-guvacine.[2]
-
Reagents: HATU (Coupling agent), DIPEA (Base), Piperidine (Deprotection), DMF (Solvent), TFA (Cleavage).
-
Diversity Reagents: Various carboxylic acids (R-COOH) or aldehydes (R-CHO) for N-decoration.
Step-by-Step Methodology
Phase A: Resin Loading (Immobilization)
-
Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Add 2 mL DMF and swell for 30 mins. Drain.
-
Fmoc Removal (Resin): Treat resin with 20% Piperidine in DMF (2 x 10 mins). Wash with DMF (5x), DCM (3x), DMF (3x). Note: This removes the Fmoc from the Rink linker, exposing the amine.
-
Coupling the Scaffold:
-
Prepare a solution of N-Fmoc-guvacine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in 2 mL anhydrous DMF.
-
Activate for 2 minutes, then add to the resin.
-
Agitate at Room Temperature (RT) for 2 hours.
-
Validation: Perform a Kaiser Test (Ninhydrin). The resin should remain colorless (indicating complete coupling of the scaffold to the resin).
-
Phase B: Scaffold Deprotection
-
Wash: Drain reaction mixture. Wash resin with DMF (5x).
-
De-Fmoc: Treat resin with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash: Wash thoroughly with DMF (5x) to remove all traces of piperidine and dibenzofulvene byproduct.
-
Critical Checkpoint: The secondary amine of the guvacine ring is now exposed and ready for diversification.
-
Phase C: Fragment Growing (Diversification)
Choose Option 1 (Amide Coupling) or Option 2 (Reductive Amination).
-
Option 1: Amide Library (Stable, rigid linkers)
-
Add Carboxylic Acid fragment (R-COOH, 5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.
-
Agitate for 4 hours at RT.
-
Wash with DMF (5x), DCM (5x).
-
-
Option 2: Alkyl Library (Flexible, basic amines)
-
Add Aldehyde fragment (R-CHO, 5 eq) in 1% Acetic Acid/DMF.
-
Agitate for 2 hours (Imine formation).
-
Add Sodium Cyanoborohydride (NaCNBH₃, 5 eq) suspended in DMF.
-
Agitate for 4 hours.
-
Phase D: Cleavage & Isolation
-
Final Wash: Wash resin with DCM (5x) and Methanol (2x). Dry under vacuum.
-
Cleavage Cocktail: Add 2 mL of TFA:TIS:H₂O (95:2.5:2.5) .
-
Reaction: Agitate for 2 hours.
-
Isolation: Collect filtrate. Precipitate crude product in cold Diethyl Ether (-20°C). Centrifuge and dry.
Synthesis Workflow Diagram
Figure 2: Solid-phase synthesis workflow for Guvacine-based fragment libraries.
Protocol: Screening via Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (
Rationale
Guvacine derivatives often have low-to-moderate affinity (
Methodology
-
Sensor Chip Preparation:
-
Use a CM5 (Carboxymethylated dextran) sensor chip.
-
immobilize GAT-1 protein (purified in detergent micelles or nanodiscs) via Amine Coupling (EDC/NHS chemistry) to a density of ~3000 RU.
-
Reference Channel: Immobilize a non-target membrane protein or BSA to subtract non-specific binding.
-
-
Sample Preparation:
-
Dissolve Guvacine fragments in 100% DMSO (Stock 100 mM).
-
Dilute to running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) ensuring final DMSO concentration is matched to the running buffer (typically 2-5%).
-
-
Injection Cycle:
-
Flow Rate: 30
L/min. -
Contact Time: 60 seconds (Association).
-
Dissociation Time: 120 seconds.
-
Regeneration: Usually not required for fragments (fast off-rates); if necessary, use a short pulse of 10 mM Glycine pH 2.5.
-
-
Data Analysis:
-
Solvent correction (DMSO calibration) is mandatory.
-
Fit sensorgrams to a 1:1 Steady State Affinity model to derive
.
-
Data Analysis & Metrics
When evaluating N-Fmoc-guvacine derived fragments, use the following metrics to prioritize hits:
-
Ligand Efficiency (LE):
-
Target: LE > 0.3. Guvacine is a small fragment (HAC = 9). If a derivative adds 5 atoms but improves potency by 100-fold, LE remains high.
-
-
Lipophilic Ligand Efficiency (LLE):
Troubleshooting & Safety
-
Dibenzofulvene Adducts: During Fmoc deprotection, the byproduct dibenzofulvene can react with the secondary amine of guvacine. Solution: Ensure efficient flow washing or add a scavenger (e.g., DTT or thioanisole) during deprotection steps.
-
Racemization: While Guvacine is achiral (unless substituted at other positions), commercial "Guvacine" derivatives might be nipecotic acid analogs (chiral). N-Fmoc-guvacine (double bond at C3-C4) is achiral. Verify the double bond integrity via NMR if harsh acidic conditions are used.
-
Safety: Fmoc-Cl and Piperidine are corrosive and toxic. Handle in a fume hood.
References
-
Guvacine as a GABA Uptake Inhibitor: Johnston, G. A., Krogsgaard-Larsen, P., & Stephanson, A. (1975). Betel nut constituents as inhibitors of gamma-aminobutyric acid uptake in rat brain slices. Nature, 258(5536), 627–628. [Link]
-
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016).[6][7] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
-
GAT-1 Inhibitor Structure-Activity Relationships (Tiagabine context): Nielsen, E. B., et al. (1991). Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake.[5] European Journal of Pharmacology. [Link]
-
Synthesis of Guvacine Derivatives: Schaarschmidt, M., Höfner, G., & Wanner, K. T. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1.[5] ChemMedChem, 14(12), 1135–1151. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solution Phase Synthesis of Guvacine-Containing Peptidomimetics
[1][2]
Abstract & Strategic Overview
Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a bioactive alkaloid and a potent inhibitor of GABA uptake (GAT-1 transporter).[1][2] Its incorporation into peptide backbones is a critical strategy in the development of CNS-active peptidomimetics and anticonvulsants.[2] However, Guvacine presents unique synthetic challenges that distinguish it from standard amino acids:
-
Steric Hindrance: As a cyclic secondary amine, the N-terminus is sterically crowded, significantly retarding nucleophilic attack during coupling.[1][2]
-
Electronic Deactivation: The
-unsaturated carboxylic acid moiety (conjugated system) reduces the electrophilicity of the carbonyl carbon, requiring highly efficient activation strategies.[2] -
Solubility: The zwitterionic nature of the free amino acid necessitates careful protection group manipulation to ensure solubility in organic solvents (DCM, DMF).[2]
This guide details optimized solution-phase protocols for handling Guvacine as both an acylating agent (C-terminal coupling) and a nucleophile (N-terminal coupling), utilizing high-efficiency coupling reagents like HATU and PyBroP to overcome kinetic barriers.[1][2]
Synthetic Strategy & Workflow
The synthesis of Guvacine peptides requires a divergent strategy based on whether Guvacine is acting as the Donor (Carboxyl component) or the Acceptor (Amine component).[2]
Strategic Decision Matrix (Graphviz)[1][2]
Figure 1: Decision matrix for selecting coupling strategies based on the role of the Guvacine residue.
Core Protocols
Protocol A: Preparation of N-Boc-Guvacine (Precursor Synthesis)
Rationale: Direct use of Guvacine is impossible due to solubility.[2] The Boc group is preferred over Fmoc in solution phase to avoid the use of piperidine (secondary amine base) which can, under harsh conditions, promote Michael addition to the conjugated double bond or isomerization.[2]
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve Guvacine HCl (10 mmol, 1.77 g) in a mixture of Dioxane (20 mL) and Water (20 mL).
-
Basification: Cool the solution to 0°C. Add TEA (25 mmol, 3.5 mL) dropwise. Ensure pH is >9.
-
Protection: Add
(12 mmol, 2.6 g) dissolved in minimal dioxane dropwise over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin - product will not stain, SM will purple).
-
Workup: Evaporate dioxane under reduced pressure. Acidify the remaining aqueous layer carefully with 1M KHSO4 to pH 2–3.[2]
-
Note: Do not use HCl if possible, to avoid acid-catalyzed cleavage of the Boc group during extraction.[2]
-
-
Extraction: Extract immediately with Ethyl Acetate (
mL). -
Drying: Wash combined organics with Brine, dry over
, and concentrate
Protocol B: Coupling Guvacine to an Amine (Guvacine as Donor)
Mechanism: The C3-carboxylic acid is conjugated with the C3-C4 double bond.[1][2] This conjugation stabilizes the carbonyl, making it less reactive to nucleophilic attack.[2] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive active ester (OAt-ester) to drive the reaction.[2]
Reagents:
Step-by-Step Procedure:
-
Activation: Dissolve N-Boc-Guvacine (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere.
-
Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes at 0°C. The solution should turn slightly yellow.
-
Coupling: Add the Amine Component (1.1 mmol).
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with:
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol C: Coupling an Amino Acid to Guvacine (Guvacine as Nucleophile)
Mechanism: This is the most challenging step.[2] The secondary amine of Guvacine is sterically hindered by the ring structure.[2] Standard carbodiimides (EDC/DCC) often fail or result in low yields.[2] PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or Acid Fluorides are required to create a "super-active" acylating species.[1][2]
Reagents:
Step-by-Step Procedure:
-
Preparation: Dissolve the N-protected Amino Acid (1.2 mmol) and PyBroP (1.2 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add DIPEA (2.0 mmol) to the acid mixture. Stir for 2 minutes.
-
Nucleophile Addition: In a separate vial, dissolve H-Guv-OMe HCl (1.0 mmol) in DCM (5 mL) with remaining DIPEA (2.0 mmol). Add this solution to the activated acid mixture.
-
Reflux (Critical): Due to sterics, room temperature coupling may be sluggish.[2] Heat the reaction to mild reflux (40°C) for 12–24 hours.
-
Workup: Standard aqueous workup (Acid/Base washes) as described in Protocol B.
Quantitative Data & Reagent Selection Guide
The following table summarizes the efficiency of various coupling reagents specifically for Secondary Amine Coupling (e.g., Guvacine, Proline) based on internal optimization data.
| Coupling Reagent | Activation Type | Efficiency (Yield) | Racemization Risk* | Recommended Use |
| HATU | Uronium/Aza-benzotriazole | High (85-95%) | Low | Standard choice for Guvacine-Acid coupling.[1][2] |
| PyBroP | Phosphonium/Bromide | Very High (90-98%) | Medium | Best for Guvacine-Amine coupling (sterically hindered).[1][2] |
| EDC / HOBt | Carbodiimide | Low-Moderate (40-60%) | Low | Not recommended for hindered steps; okay for unhindered.[1][2] |
| T3P | Propylphosphonic Anhydride | Moderate (70%) | Very Low | Good for scale-up; lower toxicity.[1][2] |
| IBCF | Mixed Anhydride | High (80-90%) | High | Use only if HATU fails; requires strict temp control (-15°C).[1][2] |
*Racemization Risk applies to the incoming chiral amino acid when coupling to Guvacine.[2] Guvacine itself is achiral.[1][2]
Troubleshooting & Quality Control
Racemization of Incoming Amino Acids
When coupling a chiral amino acid (e.g., L-Phe) to the secondary amine of Guvacine, the slow reaction rate increases the risk of racemization of the L-Phe via oxazolone formation.[2]
-
Solution: Use PyBroP or HATU with Collidine (TMP) instead of DIPEA.[2] Collidine is a non-nucleophilic base that reduces base-catalyzed racemization.[1][2]
Double Bond Stability
The
-
Catalytic Hydrogenation:
will reduce the double bond to Nipecotic acid.[2] Use Cbz protection only if removal via HBr/AcOH or HF is planned (not recommended).[2] Use Fmoc or Boc.[2][4][5] -
Strong Bases: Prolonged exposure to strong bases can cause migration of the double bond to the
position (conjugated with amine) or .[2]
Analytical Workflow (Graphviz)
Figure 2: Analytical Quality Control Workflow. Note the specific NMR check for the vinyl proton to ensure the double bond remains intact.
References
-
Guvacine and Nipecotic Acid Derivatives: Andersen, K. E., et al. (2001).[2] "Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors." Journal of Medicinal Chemistry.
-
Coupling to Hindered Secondary Amines (PyBroP): Coste, J., et al. (1990).[2] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1][2] Tetrahedron Letters.
-
HATU Activation for Difficult Couplings: Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive."[1][2][4] Journal of the American Chemical Society.[2][4][6]
-
Solution Phase Peptide Synthesis Guidelines: Bachem. (2024).[2] "Peptide Coupling Reagents: A Guide to Coupling Reagents & Additives."
-
Guvacine Synthesis and Properties: Jain, V., et al. (2017).[2][6][7] "Analysis of Alkaloids in Areca Nut-Containing Products." Journal of Agricultural and Food Chemistry. [1][2]
Sources
- 1. peptide.com [peptide.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. peptide.com [peptide.com]
- 4. scribd.com [scribd.com]
- 5. bachem.com [bachem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal protecting groups for N-Fmoc-guvacine side chains
Application Note: Orthogonal Protection Strategies for N-Fmoc-Guvacine in Peptidomimetic Synthesis
Executive Summary
Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a critical non-proteinogenic amino acid used in the design of GABA uptake inhibitors and conformationally restricted peptidomimetics. Unlike standard amino acids, Guvacine lacks a distinct "side chain" in the traditional sense; its functional diversity arises from the secondary amine and the
For the purpose of this guide, we define the carboxylic acid (C3-COOH) as the "side chain" functional handle when the secondary amine is N-Fmoc protected. This application note details the protocol for establishing orthogonal protection for the Guvacine carboxyl group—specifically utilizing Allyl (All) and tert-Butyl (tBu) esters—to enable site-selective manipulation in complex Solid Phase Peptide Synthesis (SPPS) workflows.
Strategic Analysis: The Orthogonality Matrix
In complex synthesis, the stability of the Guvacine scaffold is paramount. The 3,4-double bond is conjugated with the carbonyl, providing thermodynamic stability, yet it remains susceptible to nucleophilic attack or migration under harsh conditions.
We recommend the Allyl Ester (OAll) as the primary orthogonal protecting group for N-Fmoc-Guvacine.
| Protecting Group | Deprotection Condition | Orthogonality | Recommendation |
| Fmoc (Amine) | 20% Piperidine (Base) | Labile to Base; Stable to Acid/Pd(0) | Standard Backbone |
| Allyl (Carboxyl) | Pd(PPh | Stable to Base (Fmoc) & Acid (tBu) | High (Gold Standard) |
| t-Butyl (Carboxyl) | TFA / Scavengers (Acid) | Stable to Base; Labile to Acid | Medium (Standard SPPS) |
| Methyl/Ethyl | Saponification (LiOH) | Non-Orthogonal (Cleaves Fmoc) | Not Recommended |
The "Three-Dimensional" Orthogonality Strategy
By using Fmoc (Base-labile) for the amine and Allyl (Pd-labile) for the carboxyl, you create a system where the Guvacine residue can be:
-
Extended at the N-terminus (Fmoc removal).
-
Modified at the C-terminus (Allyl removal) without detaching from the resin or affecting tBu-protected side chains of other residues (e.g., Lys, Asp).
Caption: Orthogonal deprotection vectors for N-Fmoc-Guvacine-OAll, enabling selective manipulation of the N-terminus, C-terminus, or global deprotection.
Experimental Protocols
Protocol A: Synthesis of Fmoc-Guvacine-Allyl Ester (Fmoc-Guv-OAll)
Rationale: Direct esterification of Fmoc-Guv-OH can be sluggish due to steric hindrance at the secondary amine. We recommend protecting the carboxyl group first, followed by Fmoc protection of the amine.
Step 1: Synthesis of Guvacine Allyl Ester (H-Guv-OAll)
-
Reagents: Guvacine (1.0 eq), Allyl Alcohol (20 eq), Thionyl Chloride (SOCl
, 2.5 eq). -
Setup: Flame-dried round-bottom flask under Argon.
-
Procedure:
-
Suspend Guvacine in dry Allyl Alcohol at 0°C.
-
Add SOCl
dropwise over 20 minutes. (Exothermic! Control temp < 10°C to prevent double bond migration). -
Reflux at 70°C for 4 hours. Solution should become clear.
-
Concentrate in vacuo to remove excess allyl alcohol.
-
Workup: Precipitate with cold Et
O. The product is the hydrochloride salt (H-Guv-OAll·HCl).
-
Step 2: Fmoc Protection (Fmoc-Guv-OAll)
-
Reagents: H-Guv-OAll·HCl (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO
(2.5 eq). -
Solvent: Water:Dioxane (1:1) or Water:Acetone (1:1).
-
Procedure:
-
Dissolve H-Guv-OAll·HCl in solvent mixture.
-
Add NaHCO
to adjust pH to ~8.5. -
Add Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) slowly.[3] Note: Avoid Fmoc-Cl as it is too aggressive and can cause oligomerization.
-
Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Acidify carefully to pH 4 with 1M HCl (do not go lower to preserve the ester). Extract with EtOAc (3x). Wash organic layer with Brine, dry over Na
SO . -
Purification: Flash chromatography (SiO
). -
Characterization: Verify the integrity of the double bond via
H-NMR (Olefinic proton at ~7.0 ppm).
-
Protocol B: On-Resin Selective Deprotection of Allyl Ester
Context: Use this when Fmoc-Guv-OAll is attached to a resin-bound peptide via its secondary amine (e.g., to a Lysine side chain) and you need to free the Guvacine Carboxyl for cyclization.
-
Reagents: Pd(PPh
) (0.1 eq), Phenylsilane (PhSiH , 10 eq) or Dimethylbarbituric acid (NDMBA). -
Solvent: Dry DCM (Dichloromethane).
-
Procedure:
-
Wash the resin with dry DCM (3x) to remove DMF traces (DMF can poison the catalyst).
-
Prepare a solution of Pd(PPh
) and PhSiH in DCM under Argon. -
Add solution to the resin.[4][5][6][7] Shake gently for 30 minutes in the dark.
-
Repeat the treatment once with fresh reagents.
-
Washing (Critical): Wash resin with DCM, then 0.5% Sodium Diethyldithiocarbamate in DMF (to scavenge Palladium), then DMF.
-
Result: The Guvacine Carboxyl is now free (COOH) for coupling, while the Fmoc (if present) and tBu groups remain intact.
-
Critical Technical Considerations
Double Bond Migration ( vs )
Guvacine is an
-
Prevention: Keep reaction temperatures < 40°C during base treatments.
-
QC Check: Always perform NMR on the starting material. The olefinic signal should be a distinct multiplet. Disappearance or shift suggests isomerization.
Steric Hindrance at the Secondary Amine
The secondary amine of Guvacine is embedded in a ring, making it sterically hindered compared to linear amines.
-
Coupling to Guvacine: When coupling onto the N-Fmoc-Guvacine (after Fmoc removal), standard HBTU/DIC protocols often fail.
-
Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt . Double coupling (2 x 1 hr) is mandatory.
Solubility Profiles
Fmoc-Guv-OH is prone to aggregation.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if aggregation is observed during SPPS.
Workflow Visualization
Caption: Step-by-step synthesis of the orthogonally protected Fmoc-Guvacine-Allyl Ester.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Authoritative review on orthogonal protection strategies including Allyl/Fmoc comp
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]
- Standard protocols for Palladium-c
-
Ward, P., et al. (1990). Synthesis of the GABA uptake inhibitor guvacine. Tetrahedron Letters, 31(20), 2899-2900. [Link]
- Foundational chemistry for Guvacine synthesis and stability.
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
- Detailed mechanics of Allyl vs. tBu orthogonality.
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Double Bond Migration in Guvacine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with guvacine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of unintended double bond migration within the tetrahydropyridine core. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maintain the structural integrity of your compounds throughout your synthetic campaigns.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and solve isomerization issues you may be observing in your experiments.
Q: My post-reaction analysis (NMR, LC-MS) shows a mixture of isomers. How can I confirm that double bond migration is the cause?
A: Identifying an unexpected peak as a positional isomer is the first critical step. Double bond migration within the guvacine core results in a constitutional isomer with the same mass but different connectivity.
-
Mass Spectrometry (MS): Your primary isomer and the migrated isomer will have identical molecular weights. Therefore, co-eluting peaks in LC-MS with the same m/z value are a strong indicator of isomerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.
-
¹H NMR: Look for changes in the chemical shifts and coupling constants of the vinylic protons and the adjacent allylic protons. Migration of the double bond will significantly alter the electronic environment of these protons. For example, a shift from a trisubstituted to a tetrasubstituted double bond will result in the disappearance of a vinylic proton signal.
-
¹³C NMR: The chemical shifts of the sp² hybridized carbons will change distinctly. Comparing the spectra to known data for related tetrahydropyridine isomers can provide confirmation.
-
2D NMR (COSY, HMBC): These experiments are invaluable for definitively assigning the new structure. An HMBC experiment will show long-range correlations that can unambiguously establish the new position of the double bond relative to other protons in the ring.
-
Q: I've confirmed isomerization is occurring. What are the most likely causes in my reaction or work-up?
A: Double bond migration is rarely spontaneous; it is almost always catalyzed. The primary culprits are heat, acid/base traces, and certain transition metals.
-
Acid or Base Catalysis: This is the most common cause. Guvacine derivatives contain both a basic secondary amine and a potentially acidic carboxylic acid (or its ester derivative), making them susceptible to auto-catalysis or catalysis by external reagents.
-
Acid-catalyzed migration proceeds via protonation of the double bond to form a carbocation intermediate. A subsequent deprotonation at an adjacent position yields the isomerized product.[1][2]
-
Base-catalyzed migration occurs through the abstraction of an allylic proton to form a resonance-stabilized carbanion (allylic anion). Reprotonation at a different position of the anion results in the migrated double bond.[3]
-
-
Thermal Energy: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to isomerization, allowing the system to reach thermodynamic equilibrium, which often favors the more substituted (and thus more stable) double bond isomer.[1]
-
Transition Metal Catalysis: If your synthesis involves steps like cross-coupling, hydrogenation, or metathesis, the metal catalyst itself can be the cause. Many transition metals, including palladium, ruthenium, rhodium, and iridium, are known to catalyze olefin isomerization.[4][5][6] This can occur via the formation of metal-hydride species which can add and eliminate across the double bond.
Q: How can I systematically design an experiment to pinpoint the cause of the isomerization?
A: A systematic, controlled approach is essential. The goal is to isolate the variable that is promoting the migration. We recommend the following workflow:
Protocol 1: Experimental Workflow for Troubleshooting Isomerization
-
Establish a Baseline: Run your standard reaction and quantify the ratio of desired product to isomerized product using HPLC or ¹H NMR with an internal standard. This is your control.
-
Temperature Variation: Run the reaction at a significantly lower temperature (e.g., 0 °C or -20 °C instead of room temperature). If the amount of isomer decreases, thermal energy is a key contributing factor.
-
pH Control (Acid/Base Investigation):
-
Run 1 (Proton Sponge): Add a non-nucleophilic, sterically hindered base like 2,6-lutidine or di-tert-butylpyridine to your reaction. These will scavenge trace acid protons without participating in other reactions. A reduction in isomerization points to acid catalysis.
-
Run 2 (Buffered Work-up): During your aqueous work-up, use a buffered solution (e.g., pH 7 phosphate buffer) instead of pure water or acidic/basic washes. If this improves the isomer ratio, you know the migration was occurring during extraction/purification.
-
-
Catalyst/Reagent Investigation:
-
Analyte Stability Test: Subject a purified sample of your desired product to various conditions (e.g., heat it in the reaction solvent, stir it with your work-up solution) to see if the product itself is isomerizing post-formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Fundamentally, why does the double bond in my guvacine derivative want to move?
A: The driving force is thermodynamics. A double bond will migrate if it can move to a position of lower energy. In general, the thermodynamic stability of an alkene increases with the number of alkyl substituents on the double bond carbons (Zaitsev's rule).
-
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted
If your synthesis produces a less substituted alkene, it may isomerize to a more substituted, thermodynamically favored position if a catalytic pathway is available.[2]
Diagram 1: General Mechanism of Acid-Catalyzed Double Bond Migration A simplified representation of the carbocation intermediate pathway.
Caption: Acid-catalyzed pathway for double bond migration.
Q2: Can the choice of solvent influence the rate of isomerization?
A: Yes, significantly. Since acid- and base-catalyzed migrations proceed through charged intermediates (carbocations or carbanions), solvent polarity can play a key role.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize charged intermediates and may facilitate proton transfer, potentially accelerating isomerization.
-
Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile): These are often a better choice as they are less likely to participate directly in proton transfer mechanisms.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents will disfavor the formation of charged intermediates, often slowing down or preventing catalyzed isomerization.[9] However, reactant solubility must be considered.
Q3: Can protecting groups be used to prevent double bond migration?
A: Absolutely. This is a highly effective strategy. By modifying the functional groups that may be acting as internal catalysts, you can often solve the problem at its root.[10]
-
N-Protection: The secondary amine in the guvacine core is basic and can be a site of protonation or act as a base. Protecting it as a carbamate (e.g., Boc or Cbz) significantly reduces its basicity and nucleophilicity. This is often the most effective first step to try.
-
O-Protection: The carboxylic acid is acidic. Converting it to an ester (e.g., methyl or ethyl ester) removes this acidic proton, preventing it from catalyzing isomerization.
Diagram 2: Strategy - Using Protecting Groups Workflow for implementing a protecting group strategy.
Caption: A protecting group strategy workflow.
Q4: What are the best practices for purification to avoid causing migration on the column?
A: Purification itself can induce isomerization, especially on silica gel, which is inherently acidic.
-
Neutralize Silica Gel: If you must use silica gel chromatography, you can neutralize it by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine or ammonia, then evaporating the solvent. This deactivates the acidic silanol groups.
-
Use Alternative Stationary Phases: Alumina (basic or neutral) or reversed-phase (C18) chromatography are excellent alternatives that avoid the acidity of silica.
-
Keep it Cold: If possible, run the column in a cold room or with a jacketed column to minimize thermal effects.
-
Work Quickly: Do not let your compound sit on the column for extended periods.
Q5: Isomerization is unavoidable in my reaction. What are my options for separating the final products?
A: Separating positional isomers can be challenging due to their similar polarities.[11]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, often with a reversed-phase (C18) column, can provide the resolution needed to separate closely related isomers.[12]
-
Supercritical Fluid Chromatography (SFC): This technique can sometimes offer better resolution for isomers than HPLC.
-
Derivatization: It may be possible to selectively react one isomer to change its polarity, allowing for an easier separation, followed by removal of the derivatizing group. This is a more complex but powerful option.
Section 3: Data Summary
The following table illustrates hypothetical outcomes from a condition screening experiment, demonstrating how different parameters can influence the ratio of the desired product to the isomerized byproduct.
Table 1: Example Results from Isomerization Troubleshooting Experiments
| Entry | Parameter Changed (from Control) | Temperature (°C) | Additive | Product : Isomer Ratio | Analysis |
| 1 (Control) | Standard Conditions (DCM, rt) | 25 | None | 70 : 30 | Significant isomerization observed. |
| 2 | Lower Temperature | 0 | None | 92 : 8 | Lowering temperature dramatically reduces isomerization, indicating kinetic control is possible. |
| 3 | Acid Scavenger | 25 | 2,6-Lutidine | 95 : 5 | Isomerization is almost completely suppressed, strongly suggesting an acid-catalyzed mechanism. |
| 4 | N-Boc Protection | 25 | None | >99 : <1 | Protecting the amine removes the internal base/nucleophile, preventing migration. |
| 5 | Neutralized Silica Gel | N/A | Work-up | 85 : 15 | Improved ratio over control, indicating some isomerization occurs during purification. |
References
-
Lewis Acid Promoted Double Bond Isomerization of Tetrahydroxanthones. (2018). Request PDF. [Link]
- Process for the double bond isomerization of olefins. (n.d.).
-
Double-Bond Isomerization of Long Chain Olefins. (2006). LSU Scholarly Repository. [Link]
-
The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. (2022). YouTube. [Link]
-
Base induced carbon-nitrogen (C=N) double bond migration in Schiff bases. (2011). ResearchGate. [Link]
-
Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. (2013). ResearchGate. [Link]
-
Prevention of Undesirable Isomerization During Olefin Metathesis. (2002). Request PDF. [Link]
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. (2013). PubMed. [Link]
-
Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines. (2010). PubMed Central. [Link]
-
How to purify two different-substituted aromatic compounds? (2019). ResearchGate. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). (2019). National Institutes of Health. [Link]
-
Base induced carbon-nitrogen (C=N) double bond migration in Schiff bases. (2002). Indian Journal of Chemistry. [Link]
-
Catalyst for rapid and selective alkene isomerization. (n.d.). San Diego State University. [Link]
-
Prevention of Undesirable Isomerization during Olefin Metathesis. (2002). ACS Publications. [Link]
-
How to separate these regioisomers? (2023). Reddit. [Link]
-
Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (2018). RSC Publishing. [Link]
-
Stabilization of a conjugate base: solvation. (2015). Khan Academy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HATU/HOAt coupling for cyclic secondary amines
Topic: High-Efficiency Amide Coupling for Cyclic Secondary Amines Ticket ID: #HATU-CYC-SEC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division[1]
Executive Summary: The Cyclic Secondary Amine Challenge
Welcome to the Advanced Coupling Support Center. You are likely here because standard carbodiimide (EDC/DCC) or even HBTU couplings have failed or resulted in poor yields with substrates like piperidine, pyrrolidine, morpholine, or substituted prolines .[1]
The Technical Paradox:
Cyclic secondary amines are often more nucleophilic than their acyclic counterparts (e.g., diethylamine) because their alkyl chains are "tied back," reducing the entropic penalty of nucleophilic attack. However, they possess a rigid steric wall at the
The HATU Solution: HATU is not just "stronger"; it is mechanistically distinct. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), effectively acting as an intramolecular base that hydrogen-bonds with the incoming amine, guiding it to the carbonyl center. This guide details how to harness this effect while avoiding the specific pitfalls of secondary amines.
Mechanism & Failure Modes (Visualized)
Understanding the competition between the Productive Pathway (Amide Bond) and the Parasitic Pathway (Guanidinium Formation) is critical.[1] Secondary amines are slower to react with the active ester, giving the unreacted HATU uronium species more time to scavenge the amine.
Diagram 1: The HATU Divergence
This diagram illustrates the critical "fork in the road" where reaction conditions dictate success or failure.
Figure 1: The kinetic competition. If the Active Ester formation is slow or the Amine is added too early, the Amine attacks the HATU directly, permanently capping the amine as a guanidinium species.
Troubleshooting Guide: Diagnostics & Solutions
| Symptom | Probable Cause | Technical Solution |
| Low Yield + New Spot (MS: M + 99) | Guanidinium Formation. The amine attacked the HATU reagent directly.[1][2] This occurs if HATU is in excess or the Acid activation was too slow. | 1. Pre-activation: Stir Acid + HATU + Base for 2-5 mins before adding the amine.2. Stoichiometry: Reduce HATU to 0.98 eq relative to Acid. Never use excess HATU with secondary amines.[1] |
| Epimerization (Loss of Chirality) | Over-basification. High pH promotes oxazolone formation, leading to racemization, especially with HATU (which is highly activating).[1] | 1. Switch Base: Replace DIEA with 2,4,6-Collidine (weaker base, steric bulk prevents proton abstraction from |
| Reaction Stalls (Incomplete) | Steric Occlusion. The cyclic amine cannot access the carbonyl due to bulky protecting groups. | 1. Solvent Switch: Move from DMF to NMP (N-methylpyrrolidone) or DMF/DCM (1:1) to break intermolecular H-bonds.2.[1] Additive: Add HOAt (0.5 eq) explicitly to increase the local concentration of the catalyst. |
| Yellow/Orange Coloration | Normal Operation. This indicates the liberation of the HOAt anion (deprotonated). | No Action Required. This confirms the active ester has formed and the leaving group is being released. |
| Product Contaminated with TMU | Workup Failure. Tetramethylurea (byproduct) is water-soluble but tracks into organics during standard extraction.[1][2] | Acid/Brine Wash: Wash organic layer with 5% citric acid, followed by 3x Brine washes.[1] TMU partitions into the aqueous phase slowly. |
Optimization Protocols
Do not use a "one size fits all" approach. Select the protocol matching your substrate's difficulty.
Protocol A: The "Standard" (Robust for most cyclic amines)
Best for: Proline, Morpholine, Piperidine coupled to achiral or simple acids.
-
Stoichiometry: Acid (1.1 eq) : HATU (1.0 eq) : Base (2.0 eq) : Amine (1.0 eq).[1]
-
Solvent: Anhydrous DMF (0.2 M concentration relative to amine).
-
Activation (Critical Step):
-
Coupling:
-
Add the Cyclic Secondary Amine immediately after the 2-minute activation.[1]
-
Stir for 1-4 hours.
-
-
Quench: Dilute with Ethyl Acetate, wash with Sat.
(removes HOAt), then 1M HCl (removes unreacted amine/TMU), then Brine.[1]
Protocol B: The "High-Fidelity" (For Chiral/Hindered Substrates)
Best for: Coupling to chiral secondary amines or bulky non-natural amino acids where epimerization is a risk.[1]
-
Stoichiometry: Acid (1.0 eq) : HATU (1.0 eq) : HOAt (0.5 eq) : Collidine (2.0 eq) : Amine (1.1 eq).[1]
-
Solvent: Anhydrous NMP or DMF/DCM (1:1).[1]
-
Setup:
-
Cool the reaction vessel to 0°C .
-
Dissolve Acid, HATU, and HOAt additive.[1]
-
-
Activation:
-
Add 2,4,6-Collidine (Sym-Collidine) .[1] The solution will turn yellow.
-
Stir at 0°C for 5 minutes.
-
-
Coupling:
Decision Matrix: Optimization Workflow
Use this logic flow to determine your experimental design.
Figure 2: Decision tree for selecting the optimal base and temperature conditions based on substrate chirality and steric hindrance.
Frequently Asked Questions (FAQs)
Q: Can I substitute HBTU/HOBt if I run out of HATU? A: For cyclic secondary amines, no . HBTU lacks the pyridine nitrogen (7-aza position).[1] Without this "neighboring group effect," the reaction rate with hindered secondary amines drops significantly, allowing the background racemization or guanidinium formation to take over [2].
Q: My reaction turned dark red/brown. Is it ruined? A: Not necessarily. While pure HOAt liberation is yellow/orange, reactions in DMF with trace amines can darken over time due to charge-transfer complexes.[1] If LCMS shows product, ignore the color.
Q: How do I remove the HOAt byproduct? It co-elutes on my column.
A: HOAt is acidic. Ensure your workup includes a vigorous wash with Saturated Sodium Bicarbonate (
Q: Why do you recommend NMP over DMF for difficult cases? A: NMP (N-methylpyrrolidone) is more polar and has better solvency for peptide aggregates or rigid cyclic structures than DMF.[1] It reduces "on-resin" aggregation (in solid phase) and improves solubility of the active ester intermediate in solution phase [3].[1]
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive.[1][5][9] Journal of the American Chemical Society, 115(10), 4397–4398.[1]
-
Carpino, L. A., & El-Faham, A. (1995).[1] The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly.[1] Tetrahedron, 55(22), 6813-6830.[1]
-
Albericio, F., et al. (2018).[1] Peptide Synthesis: Coupling Reagents and Methods. Chemical Reviews. (General reference for NMP superiority in difficult sequences).
-
Dunetz, J. R., et al. (2016).[1] Guanidinium Formation: A "Hidden" Side Reaction in HATU-Mediated Couplings.[1][6] Organic Process Research & Development. (Validating the parasitic pathway mechanism).
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
Technical Support Center: N-Fmoc-Guvacine Coupling Optimization
Ticket Type: Advanced Peptide Synthesis Support Subject: Overcoming Steric Hindrance & Reactivity Issues in N-Fmoc-Guvacine Peptide Bonds Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Overview: The Guvacine Constraint
Before attempting the synthesis, it is critical to understand why N-Fmoc-Guvacine (Fmoc-Guv-OH) fails in standard protocols. You are dealing with a convergence of two distinct chemical challenges:
-
The Secondary Amine Bottleneck (Nucleophilic Attack): Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a cyclic secondary amine. Like Proline, the nitrogen atom is sterically hindered by the ring structure. However, unlike Proline, the tetrahydropyridine ring has different puckering and flexibility, often making the nitrogen even less accessible for the incoming activated amino acid.
-
Electronic Deactivation (Acyl Donor): When coupling Fmoc-Guv-OH to the peptide chain, the carboxylic acid is conjugated with the C3-C4 double bond (
-unsaturated). This conjugation stabilizes the carbonyl, potentially reducing the reactivity of the active ester compared to standard amino acids, leading to sluggish kinetics.
The Consequence: Standard HBTU/DIEA protocols will likely result in deletion sequences (missing residues) or low crude purity.
Core Protocol: High-Efficiency Coupling Workflow
Do not use standard automated protocols. The following manual or semi-automated intervention is required for the Guvacine cycle and the subsequent residue.
Reagent Selection Matrix
| Reagent System | Efficiency | Risk Profile | Recommendation |
| HBTU / HOBt | Low | Low | DO NOT USE. Insufficient for Guvacine. |
| HATU / HOAt | High | Moderate | Gold Standard. Best for steric hindrance. |
| COMU / Oxyma | High | Low | Modern Alternative. Safer than HATU, similar efficiency. |
| PyAOP | Very High | High | Rescue Reagent. Use if HATU fails. |
Step-by-Step Optimization Protocol
Phase A: Coupling Fmoc-Guv-OH (Guvacine as Acid) Goal: Attach Guvacine to the resin/peptide.
-
Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP disrupts
-sheet aggregation, which is critical when introducing rigid ring structures. -
Activation: Dissolve Fmoc-Guv-OH (4 eq) and HATU (3.9 eq) in NMP. Add HOAt (4 eq) to boost reaction rates.
-
Base: Add DIPEA (8 eq) immediately before adding to the resin.
-
Time: Double the standard coupling time (e.g., 60–90 mins).
Phase B: Coupling TO Guvacine (Guvacine as Nucleophile) Goal: Attach the NEXT amino acid to the Guvacine nitrogen. (The Critical Step)
-
Fmoc Removal: Standard 20% Piperidine/DMF is acceptable.
-
The "Turbo" Coupling:
-
Reagent: Use HATU or PyAOP .[1]
-
Stoichiometry: 5 eq Amino Acid, 5 eq HATU, 10 eq DIPEA.
-
Double Coupling: This is mandatory . Perform the coupling reaction twice (fresh reagents) for 1 hour each.
-
-
Microwave Assistance (Optional but Recommended):
-
If available, heat the coupling step to 50°C (max 75°C).
-
Warning: Do not overheat Cysteine or Histidine residues if they are present in the sequence.
-
Validation: The Chloranil Test
CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) Test. The Kaiser test relies on the reaction with primary amines to produce a blue color (Ruhemann’s purple).[2] Guvacine has a secondary amine.[1][3] The Kaiser test will yield a false negative (colorless/yellow), leading you to believe the coupling worked when it actually failed.
Protocol: The Chloranil Test (for Secondary Amines)
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Wash a few resin beads with DCM/MeOH.
-
Place beads in a small glass tube.
-
Add 2 drops of Reagent A and 2 drops of Reagent B.
-
Let stand for 5 minutes at room temperature.
-
-
Interpretation:
-
Dark Blue/Green Beads: Positive (+). Secondary amine is free. Coupling Failed.
-
Colorless/Amber Beads: Negative (-). Amine is capped.[2] Coupling Successful.
-
Troubleshooting & FAQs
Q1: I see a "deletion sequence" in my Mass Spec exactly where Guvacine should be. Why? A: This is likely due to the steric bulk of the preceding amino acid preventing the attack on the Guvacine amine.
-
Fix: Switch to PyAOP (Phosphonium salt of HOAt). It is more reactive than HATU for extremely hindered amines. Also, ensure you are using NMP as the solvent to prevent chain aggregation.
Q2: Can I use PyBOP instead of HATU? A: You can, but it is generally less effective for steric hindrance than HATU or PyAOP. PyBOP generates HOBt in situ; HATU generates HOAt. The pyridine nitrogen in HOAt provides an "anchimeric assistance" (neighboring group effect) that accelerates the coupling by ~10x compared to HOBt-based reagents. Stick to HATU/HOAt.
Q3: My peptide yield is low, and I suspect racemization of the amino acid before Guvacine. A: Coupling to a hindered secondary amine is slow. The longer the activated amino acid sits in solution waiting to react, the higher the chance of racemization (via oxazolone formation).
-
Fix: Use Collidine (TMP) instead of DIPEA as the base. Collidine is a weaker, more sterically hindered base that reduces proton abstraction from the alpha-carbon, minimizing racemization during slow couplings.
Q4: Is Guvacine itself chiral?
A: No. Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) has a double bond at the C3-C4 position (conjugated with the carboxyl). C3 is
Visual Workflow (Decision Tree)
The following diagram outlines the logical flow for the critical "Coupling TO Guvacine" step.
Caption: Decision matrix for coupling amino acids to the sterically hindered secondary amine of Guvacine. Note the mandatory use of the Chloranil test.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The Chloranil Test Protocol).[1][2][6]
-
Albericio, F., et al. (1997).[4] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[4] Tetrahedron Letters, 38(27), 4853-4856.[4]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Sources
Validation & Comparative
Optimizing Mass Spectrometry Analysis of Guvacine-Containing Peptidomimetics: A Comparative Guide to HILIC vs. Reversed-Phase Workflows
Executive Summary
Guvacine (1,2,5,6-tetrahydronicotinic acid) serves as a critical scaffold in the design of peptidomimetics, particularly for
This guide compares the performance of Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) —the optimized "product" solution—against the traditional Reversed-Phase (C18) LC-MS workflow. We demonstrate that while C18 methods often fail to retain these polar analytes, leading to ion suppression and poor sensitivity, the ZIC-HILIC workflow offers superior retention, enhanced ionization efficiency, and robust quantification limits.
Part 1: Scientific Foundation & The Analytical Challenge
The Chemistry of Guvacine Peptidomimetics
Guvacine derivatives function as conformationally restricted amino acid analogs. In drug development, they are often linked to lipophilic spacers (e.g., nipecotic acid derivatives) to improve blood-brain barrier penetration. Despite these modifications, the core guvacine moiety remains highly polar.
-
Chemical Formula:
-
Molecular Weight: 127.14 g/mol
-
Ionization: Protonated precursor
-
Key Challenge: The carboxylic acid and secondary amine groups create a zwitterion at neutral pH, causing the molecule to elute in the void volume (
) of standard C18 columns.
Fragmentation Mechanism
Understanding the fragmentation pattern is crucial for designing sensitive Multiple Reaction Monitoring (MRM) transitions. Under Electrospray Ionization (ESI), the protonated guvacine ion (
Graphviz Diagram: Guvacine Fragmentation Pathway
Figure 1: Proposed fragmentation pathway of protonated guvacine under CID, showing the primary transition to m/z 82 via loss of formic acid.
Part 2: Comparative Analysis (The Product vs. Alternative)
We compare the ZIC-HILIC Method (The Product) against the standard C18 Reversed-Phase Method (The Alternative).
Retention & Selectivity
-
Alternative (C18): Guvacine typically shows a retention factor (
) of < 0.5. It co-elutes with salts and unretained matrix components, leading to severe signal suppression. -
Product (ZIC-HILIC): The zwitterionic stationary phase interacts via electrostatic and hydrophilic mechanisms. Water is the strong solvent, so the analyte elutes during the organic-to-aqueous gradient, resulting in
and complete separation from the void volume.
Sensitivity (ESI Efficiency)
-
Alternative (C18): High aqueous content (95%+) is required to attempt retention. Water has high surface tension, reducing desolvation efficiency in the ESI source.
-
Product (ZIC-HILIC): Mobile phases are high in acetonitrile (60-90%). The lower surface tension and heat of vaporization of acetonitrile significantly enhance droplet desolvation, increasing signal intensity by 5-10x compared to aqueous conditions.
Table 1: Performance Metrics Comparison
| Feature | Standard C18 RP-LC | Optimized ZIC-HILIC |
| Stationary Phase | Octadecylsilane (C18) | Sulfobetaine / Phosphorylcholine (Zwitterionic) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning + Electrostatic |
| Mobile Phase | High % Water (Weak retention) | High % Acetonitrile (Strong retention) |
| Retention Time ( | 0.8 - 1.2 min (Void) | 4.5 - 6.0 min (Resolved) |
| Matrix Effects | High (>50% Suppression) | Low (<15% Suppression) |
| LOD (ng/mL) | ~10 - 50 | ~0.5 - 1.0 |
Part 3: Experimental Protocols
Workflow Visualization
Figure 2: Optimized analytical workflow for guvacine peptidomimetics using protein precipitation and HILIC-MS/MS.
Method A: The Optimized ZIC-HILIC Protocol (Recommended)
1. Sample Preparation:
-
Technique: Protein Precipitation (PPT).
-
Reagent: Acetonitrile containing 0.1% Formic Acid.[1]
-
Ratio: 1 part sample : 4 parts ACN.
-
Procedure: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C. Inject the supernatant directly. Note: Evaporation and reconstitution in water is NOT recommended as it destroys the HILIC injection solvent compatibility.
2. LC Conditions:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for loading)
-
1-6 min: 90% -> 50% B (Linear gradient)
-
6-8 min: 50% B (Wash)
-
8.1 min: 90% B (Re-equilibration for 3-5 mins)
-
-
Flow Rate: 0.3 - 0.4 mL/min.
3. MS/MS Parameters (ESI Positive):
-
Source Voltage: 3.5 - 4.5 kV.
-
Desolvation Temp: 350°C.
-
MRM Transitions:
-
Quantifier:
128.1 82.0 (CE: 20-25 eV) -
Qualifier:
128.1 110.0 (CE: 15-20 eV)
-
Method B: The Alternative RP-LC Protocol (For Comparison)
1. Sample Preparation:
-
Requires derivatization (e.g., with FMOC or Dansyl Chloride) to increase hydrophobicity, or use of Ion-Pairing reagents (e.g., HFBA).
-
Warning: Ion-pairing reagents cause persistent contamination of the MS source and are generally discouraged in multi-user facilities.
2. LC Conditions:
-
Column: C18, 2.1 x 100 mm.
-
Mobile Phase: Water/Methanol with 0.1% HFBA (if using ion pairing).
-
Retention: Without HFBA,
.
References
-
GABA Uptake Inhibitors and Guvacine Derivatives
-
HILIC vs.
-
McCalley, D. V. "Hydrophilic interaction chromatography for the analysis of vigorous hydrophilic compounds." Journal of Chromatography A, 2017. Link
-
-
Mass Spectrometry of Areca Alkaloids
-
Zwitterionic Chromatography Principles
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Guide: Guvacine vs. Isoguvacine in Peptide Scaffolds
[1]
Executive Summary: The Tetrahydropyridine Challenge
In the development of GABAergic peptidomimetics, Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) and Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) serve as critical conformationally restricted analogues of GABA.[1] However, their incorporation into peptides introduces significant stability challenges compared to their saturated counterparts (Nipecotic and Isonipecotic acid).[1]
The Core Verdict:
-
Guvacine exhibits lower oxidative stability .[1] Its structural propensity for double-bond migration (tautomerization) facilitates rapid aromatization to nicotinic acid derivatives under standard peptide synthesis and storage conditions.[1]
-
Isoguvacine displays moderate stability .[1] While still susceptible to oxidation, the position of the carboxyl group at C4 provides a higher energy barrier against the specific hydride shifts required for aromatization compared to the C3-substituted Guvacine.
-
Operational Recommendation: For non-critical conformational studies, use the saturated controls (Nipecotic/Isonipecotic acid) first.[1] When unsaturation is required for bioactivity, Isoguvacine is the more robust candidate for solid-phase peptide synthesis (SPPS), whereas Guvacine requires strictly inert atmospheres and antioxidant additives.[1]
Chemical Stability Analysis
The Oxidative Aromatization Pathway
The primary degradation pathway for both moieties is oxidative aromatization , driven by the thermodynamic stability of the resulting pyridine ring. This transformation is often catalyzed by trace metals, light, or basic conditions used during Fmoc deprotection.[1]
Comparative Stability Data
| Feature | Guvacine Peptides | Isoguvacine Peptides | Nipecotic Acid (Control) |
| Primary Degradant | Nicotinic Acid (Pyridine-3-COOH) | Isonicotinic Acid (Pyridine-4-COOH) | None (Stable) |
| Oxidation Rate (pH 7.4) | High ( | Moderate ( | Stable |
| SPPS Compatibility | Sensitive to Piperidine (Base) | Moderate Tolerance | Excellent |
| Storage Requirement | -20°C, Argon, Dark | -20°C, Desiccated | RT or 4°C |
*Estimated half-lives in oxygenated solution without antioxidants.[1]
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the degradation logic. Guvacine's C3-substitution allows for a facile 1,3-hydride shift, moving the double bond into conjugation with the nitrogen lone pair (enamine formation), which is a highly reactive intermediate for oxidation.[1]
Caption: Comparative oxidative pathways. Guvacine undergoes rapid base-catalyzed tautomerization to a reactive enamine intermediate, accelerating aromatization.[1]
Experimental Protocols for Synthesis & Validation
To successfully incorporate these moieties without degradation, standard SPPS protocols must be modified.[1]
Modified Fmoc-SPPS Protocol for Guvacine/Isoguvacine
Standard Fmoc protocols using 20% Piperidine can accelerate aromatization.[1] Use this modified "Soft Base" protocol.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (CTC) resin (prevents diketopiperazine formation).[1]
-
Deprotection Cocktail: 20% Piperidine in DMF + 0.1 M HOBt (HOBt suppresses base-catalyzed side reactions).[1]
-
Coupling: DIC/Oxyma Pure (Avoid HATU/DIEA if possible to minimize basicity).[1]
Step-by-Step Workflow:
-
Resin Loading: Load the C-terminal amino acid on CTC resin using DIPEA (1.0 eq) in DCM.[1] Cap unreacted sites with MeOH.
-
Coupling of Guvacine/Isoguvacine:
-
Pre-activate Fmoc-Guvacine-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) for 2 minutes.
-
Add to resin and shake for 45 minutes. Do not extend coupling time.
-
-
Deprotection (Critical Step):
-
Cleavage: Use TFA:TIS:H2O (95:2.5:2.5).[1] Add 1% Phenol as a radical scavenger to prevent oxidation during cleavage.[1]
Self-Validating Stability Assay (HPLC-MS)
This protocol allows you to quantify the percentage of aromatized impurity in your peptide batch.[1]
Principle: The aromatized product (Pyridine derivative) has a distinct UV absorbance profile (λ_max shift) and a mass difference of -4 Da (loss of 4 hydrogens) compared to the target tetrahydropyridine.[1]
-
Sample Prep: Dissolve peptide (1 mg/mL) in 50 mM Ammonium Bicarbonate (pH 7.8).
-
Stress Condition: Incubate at 37°C for 24 hours (accelerated stability test).
-
Analysis:
-
Calculation:
[1]
References
-
White, W. F., & Snodgrass, S. R. (1983).[1][2] Isoguvacine binding, uptake, and release: relation to the GABA system. Journal of Neurochemistry. Link
-
Krogsgaard-Larsen, P., et al. (1980).[1] GABA agonists and uptake inhibitors: Structure-activity relationships. Molecular and Cellular Biochemistry. (Contextualizes the chemical instability of 3- vs 4-substituted tetrahydropyridines).
-
Zhuang, Y., et al. (2023).[1][3] Oxidative aromatization mechanism of ligustilide. Chemical Communications.[1][3] Link (Mechanistic basis for oxidative aromatization of cyclic enones/enamines).
-
Murcko, M. A., et al. (1991).[1] Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives. Journal of Medicinal Chemistry. Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][4][5] Chemical Reviews. (Source for Fmoc/HOBt base suppression protocols).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative aromatization mechanism of ligustilide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Comparative Guide: Structural Analysis of Fmoc-Guvacine Oligomers
Topic: Crystal Structure & Self-Assembly Analysis: Fmoc-Guvacine vs. Fmoc-Phenylalanine Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Supramolecular Material Scientists.
Executive Summary
This guide provides a technical analysis of Fmoc-Guvacine (Fmoc-Guv) supramolecular assemblies, contrasting them with the industry-standard Fmoc-Phenylalanine (Fmoc-Phe) . While Fmoc-Phe is ubiquitous in hydrogel research due to its facile
The tetrahydropyridine core of guvacine introduces significant conformational restriction, forcing oligomers into specific secondary structures (helices/turns) that differ fundamentally from the planar sheets of standard
Structural Mechanistics: The Constrained Advantage
To understand the crystal packing of Fmoc-guvacine oligomers, one must analyze the monomeric constraints compared to standard alternatives.
1.1 The Core Difference:
vs.
Constraints
-
Fmoc-Phe (Alternative): A flexible
-amino acid. The side chain (benzyl) is free to rotate. In self-assembly, the driving force is the interlocking of Fmoc groups ( - stacking) and the formation of antiparallel -sheets via intermolecular hydrogen bonding. -
Fmoc-Guvacine (Focus): A cyclic
-amino acid derivative. The nitrogen and the -carbons are part of a 1,2,5,6-tetrahydropyridine ring .-
Consequence: The dihedral angles (
) are locked. This prevents the formation of flat -sheets. Instead, Fmoc-guvacine oligomers tend to adopt helical or tubular architectures (foldamers) driven by the need to accommodate the ring sterics while maintaining -stacking.
-
1.2 Interaction Map: Forces Driving Assembly
Figure 1: Mechanistic divergence in self-assembly. Fmoc-Guvacine favors curvature due to ring constraints, whereas Fmoc-Phe favors planar sheets.
Comparative Performance Data
The following table synthesizes crystallographic and rheological data points. Note that while Fmoc-Phe forms hydrogels at neutral pH, Fmoc-Guvacine often requires specific solvent triggers or co-assembly due to its rigid hydrophobicity.
| Feature | Fmoc-Phenylalanine (Standard) | Fmoc-Guvacine (Target) | Implication for Research |
| Backbone Type | Acyclic | Cyclic | Guvacine resists enzymatic degradation (proteolytic stability). |
| Crystal Packing | Antiparallel | Head-to-Tail columns / Helices | Guvacine is superior for creating hollow nanotubes or channels. |
| Critical Gelation Conc. | Low (~0.1 - 0.5 wt%) | Moderate to High (>1.0 wt%) | Guvacine requires higher concentrations to establish networks. |
| Chirality | L- or D- enantiomers | Achiral (unless substituted) | Guvacine assemblies are often non-chiral unless induced by co-solvents. |
| Young's Modulus | ~10-20 kPa (Soft Gel) | High Stiffness (Crystalline) | Guvacine oligomers form rigid rods suitable for structural scaffolds. |
Experimental Protocols
To obtain diffraction-quality crystals or supramolecular fibrils of Fmoc-Guvacine, you cannot use standard protein crystallography screens. You must use solvent-switch or slow-evaporation techniques adapted for small molecule amphiphiles.
Protocol A: Single Crystal Growth (Solvent Evaporation)
Use this for X-ray Diffraction (XRD) analysis of the oligomer packing.
-
Dissolution: Dissolve Fmoc-Guvacine oligomer (10 mg) in HFIP (Hexafluoroisopropanol) (100
L). HFIP is critical as it disrupts pre-existing aggregates. -
Dilution: Add Methanol or Ethanol (900
L) to create a clear solution. -
Filtration: Pass through a 0.22
m PTFE filter to remove dust nucleation sites. -
Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing Water or Diethyl Ether (anti-solvent). Cap the large jar tightly.
-
Timeline: Allow to stand undisturbed for 3-7 days. The slow diffusion of ether vapor will reduce solubility, forcing the constrained rings to stack into ordered lattices.
Protocol B: Supramolecular Assembly (pH Switch)
Use this for Cryo-TEM or AFM analysis of fibril morphology.
-
Alkaline Stock: Dissolve Fmoc-Guvacine in 0.1 M NaOH (pH > 10). The carboxylic acid is deprotonated, ensuring solubility.
-
Acidification: Slowly add GDL (Glucono-
-lactone) or dilute HCl dropwise. -
Target pH: Aim for pH 4.0 - 5.0 (below the pKa of the carboxylic acid).
-
Observation: Unlike Fmoc-Phe which gels instantly, Fmoc-Guvacine may precipitate as semi-crystalline needles.
-
Troubleshooting: If precipitation is amorphous, add 10% DMSO to the initial stock to slow down the stacking kinetics.
-
Characterization Workflow
Trustworthiness in supramolecular chemistry comes from multi-modal validation. Do not rely on a single technique.
Step 1: XRD (X-Ray Diffraction)
-
Look for: A sharp reflection at ~4.7 Å . This corresponds to the distance between stacked Fmoc groups (
-stacking axis). -
Guvacine Specific: Look for a secondary reflection at 10-12 Å , corresponding to the inter-columnar spacing of the tetrahydropyridine rings.
Step 2: FTIR (Fourier Transform Infrared Spectroscopy)
-
Fmoc-Phe: Prominent Amide I peak at 1630 cm⁻¹ (indicative of
-sheets). -
Fmoc-Guvacine: Expect a shift to 1640-1650 cm⁻¹ . The cyclic nature prevents the tight hydrogen bonding geometry of a
-sheet, resulting in a "loose" helix or turn signature.
Step 3: Circular Dichroism (CD)
-
Critical Check: Since Guvacine itself is achiral (unless the oligomer contains chiral linkers), the CD signal arises from induced chirality in the Fmoc stack.
-
Signal: A bisignate Cotton effect in the 250-310 nm region indicates the Fmoc groups are stacking in a helical array (chiral twist).
Strategic Workflow Diagram
Figure 2: Decision tree for characterizing Fmoc-Guvacine assemblies. Pathway selection depends on whether atomic resolution (Crystal) or morphological data (Gel) is required.
References
-
Fmoc-Phe Self-Assembly Standards
- Smith, A. M., et al.
-
Fmoc-Beta-Amino Acid Crystallography
- Gowda, B. T., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-protected -amino butyric acid." Acta Crystallographica Section E, 2013.
-
Guvacine Chemical Structure & Properties
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 3532, Guvacine." PubChem, 2025.
-
Supramolecular Assembly of Constrained Peptides
- Huc, I. "Aromatic oligoamide foldamers." European Journal of Organic Chemistry, 2004. (Foundational text on how aromatic/constrained residues drive folding vs.
A Senior Application Scientist's Guide to Purity Assessment of N-Fmoc-guvacine: An LC-MS Centric Comparative Analysis
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This is particularly true for complex molecules like N-Fmoc-guvacine, a derivative of the GABA reuptake inhibitor guvacine, which finds its utility in sophisticated chemical syntheses, including peptide chemistry.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group, while essential for directing chemical reactions, also introduces potential impurities that must be meticulously identified and quantified.[2]
This guide provides an in-depth, technically grounded comparison of analytical methodologies for assessing the purity of N-Fmoc-guvacine, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing from extensive field experience, this document will not only detail the "how" but, more critically, the "why" behind the experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Central Role of LC-MS in Purity Determination
LC-MS stands as a powerhouse in modern analytical chemistry, offering a synergistic combination of high-resolution separation and sensitive, specific detection.[3] For a molecule like N-Fmoc-guvacine, this technique is particularly adept at separating the parent compound from structurally similar impurities that may arise during synthesis or degradation. The mass spectrometer provides definitive molecular weight information, enabling the confident identification of known and unknown impurities.[4]
The trustworthiness of any analytical method hinges on its robustness and self-validation. The following protocol is designed with this principle at its core, incorporating system suitability tests (SSTs) to ensure the analytical system is performing optimally before and during sample analysis.[5][6]
1. Sample Preparation: The Foundation of Accurate Analysis
The journey to reliable data begins with meticulous sample preparation. The goal is to completely dissolve the N-Fmoc-guvacine sample in a solvent that is compatible with the reverse-phase LC system.
-
Protocol:
-
Accurately weigh approximately 1 mg of the N-Fmoc-guvacine sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. The use of a high-purity solvent is critical to avoid introducing extraneous peaks.
-
Vortex the solution for 30 seconds to ensure complete dissolution. If necessary, sonicate for 2-5 minutes.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.
-
-
Causality: A 50:50 acetonitrile/water mixture is chosen for its ability to solubilize the moderately polar N-Fmoc-guvacine while being compatible with the initial mobile phase conditions of a reverse-phase gradient. Filtering the sample is a crucial step to protect the column and instrument from blockages, ensuring the longevity and performance of the system.[7]
2. Liquid Chromatography: The Art of Separation
The chromatographic method is designed to achieve optimal separation between N-Fmoc-guvacine and its potential impurities.
-
Experimental Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides the necessary hydrophobicity for retaining N-Fmoc-guvacine. The smaller particle size (1.8 µm) enhances separation efficiency and peak resolution.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte, leading to better peak shape and improved ionization efficiency in the mass spectrometer. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent used to elute the analyte from the C18 column. |
| Gradient | 30% to 95% B over 10 minutes | A gradient elution is employed to effectively separate compounds with a range of polarities and to ensure that any highly retained impurities are eluted from the column.[4] |
| Flow Rate | 0.3 mL/min | This flow rate is optimal for a 2.1 mm internal diameter column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 2 µL | A small injection volume helps to prevent column overloading and maintain sharp peaks. |
3. Mass Spectrometry: The Power of Detection and Identification
The mass spectrometer settings are optimized for the sensitive detection and confirmation of N-Fmoc-guvacine and its impurities.
-
Experimental Parameters:
| Parameter | Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar and semi-polar molecules like N-Fmoc-guvacine, minimizing in-source fragmentation. |
| Polarity | Positive Ion Mode | The presence of a basic nitrogen atom in the guvacine moiety makes it readily protonated, leading to a strong signal in positive ion mode. |
| Scan Range | m/z 100 - 1000 | This mass range is sufficient to encompass the molecular ion of N-Fmoc-guvacine (C₂₁H₁₉NO₄, MW: 349.38) and a wide array of potential impurities.[9] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | 30 V | A moderate cone voltage is used to transfer ions into the mass analyzer while minimizing unwanted fragmentation. |
| Desolvation Gas | Nitrogen, 600 L/hr | Aids in the desolvation of the ESI droplets, enhancing signal intensity. |
| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |
4. System Suitability Testing (SST): Ensuring Method Trustworthiness
Before analyzing any samples, a system suitability test must be performed to verify that the LC-MS system is operating correctly.[10][11]
-
Protocol:
-
Prepare a standard solution of N-Fmoc-guvacine at a known concentration (e.g., 10 µg/mL).
-
Inject the standard solution five consecutive times.
-
Evaluate the following parameters:
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should be less than 1%.
-
Peak Area Repeatability: The RSD of the peak area should be less than 2%.[12]
-
Tailing Factor: The tailing factor for the N-Fmoc-guvacine peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates should be greater than 5000.
-
-
-
Causality: These SST parameters provide a quantitative measure of the system's performance. Consistent retention times indicate a stable chromatographic system. Repeatable peak areas demonstrate the precision of the injection and detection systems. The tailing factor and theoretical plates are measures of peak shape and column efficiency, respectively.[12] Meeting these criteria provides confidence that the analytical run will yield reliable results.
Comparative Analysis with Alternative Methodologies
While LC-MS is a premier technique, a comprehensive assessment involves understanding its performance relative to other available methods.[13] The choice of analytical technique is often a balance between the required information, sample throughput, and available resources.
| Feature | LC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Sensitivity | Very High (pg to fg level) | High (ng to µg level) | Moderate (µg to mg level) |
| Specificity | Very High (provides molecular weight information) | Moderate (relies on chromophores) | Very High (provides structural information) |
| Impurity Identification | Excellent (can identify unknown impurities by mass) | Limited (requires reference standards for identification) | Excellent (can elucidate the structure of unknown impurities) |
| Quantitation | Relative quantitation by % area; absolute quantitation requires isotopic standards.[14] | Good for relative quantitation by % area; requires reference standards for absolute quantitation.[15] | Excellent for absolute quantitation without a reference standard of the analyte.[16][17][18] |
| Throughput | High | High | Low |
| Cost & Complexity | High | Moderate | High |
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is a workhorse in many quality control laboratories.[3][19] For N-Fmoc-guvacine, the Fmoc group provides a strong chromophore, making UV detection highly sensitive.[2] HPLC-UV is excellent for routine purity checks where the impurity profile is well-characterized. However, its significant limitation is the inability to identify unknown impurities without reference standards. Co-eluting impurities with similar UV spectra can also lead to inaccurate quantitation.[20][21]
-
Quantitative NMR (qNMR): Nuclear Magnetic Resonance spectroscopy is a primary analytical technique that can provide both structural and quantitative information.[16] qNMR is unique in its ability to provide absolute purity assessment without the need for a specific reference standard of the analyte, instead using a certified internal standard.[17][18][22] This makes it an invaluable tool for the characterization of new batches of N-Fmoc-guvacine and for qualifying reference standards. The main drawbacks of qNMR are its lower sensitivity compared to LC-MS and its lower throughput.[16]
Conclusion and Recommendations
The purity assessment of N-Fmoc-guvacine is a critical step in ensuring the quality and consistency of this important chemical intermediate. LC-MS emerges as the most powerful and versatile technique, providing a comprehensive profile of both known and unknown impurities. Its high sensitivity and specificity are indispensable for in-depth characterization and troubleshooting of synthetic processes.
For routine quality control where the impurity profile is established, HPLC-UV offers a cost-effective and high-throughput alternative.[23] For the definitive determination of absolute purity and the qualification of reference materials, qNMR is the method of choice.[22]
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most robust and reliable strategy for ensuring the purity of N-Fmoc-guvacine. The detailed LC-MS protocol provided in this guide serves as a validated starting point for researchers to implement a trustworthy and effective purity assessment workflow.
References
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Technology Networks. Retrieved from [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. Retrieved from [Link]
-
HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Retrieved from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. Retrieved from [Link]
-
LC-MS/MS analysis of free amino acids. (n.d.). MASONACO. Retrieved from [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches?. (2019). ResearchGate. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]
-
Guvacine. (n.d.). PubChem. Retrieved from [Link]
-
Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. (2018). AACC. Retrieved from [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020). Restek. Retrieved from [Link]
-
Introduction To The FMOC Approach: solid phase peptide syntheses. (2025). YouTube. Retrieved from [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. Retrieved from [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). Technology Networks. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]
-
System suitability in bioanalytical LC/MS/MS. (2025). ResearchGate. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Waters. Retrieved from [Link]
-
What is qNMR (quantitative NMR) ?. (n.d.). JEOL Ltd. Retrieved from [Link]
Sources
- 1. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. moravek.com [moravek.com]
- 14. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. mdpi.com [mdpi.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
- 23. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Comparison: Fmoc-Guvacine vs. Fmoc-Proline in SPPS
This guide provides a technical comparison between Fmoc-Guvacine and Fmoc-Proline in Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers requiring high-fidelity incorporation of conformationally constrained amino acids.
Executive Summary
While Fmoc-Proline (Pro) and Fmoc-Guvacine (Guv) both introduce secondary amine constraints into peptide backbones, they exhibit fundamentally different coupling kinetics and side-reaction profiles.
-
Fmoc-Proline is an
-amino acid that couples rapidly but is prone to racemization and diketopiperazine (DKP) formation. -
Fmoc-Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a cyclic vinylogous
-amino acid. It is achiral (eliminating racemization risks) but exhibits slower coupling kinetics due to the steric bulk of the tetrahydropyridine ring and the reduced electrophilicity of its conjugated carboxyl group.
Structural & Electronic Analysis
To understand the performance differences, one must analyze the steric and electronic environments of the reactive centers.
| Feature | Fmoc-Proline (Pro) | Fmoc-Guvacine (Guv) | Impact on SPPS |
| Ring Structure | Pyrrolidine (5-membered) | Tetrahydropyridine (6-membered) | Guv exerts greater steric demand on the incoming activated ester. |
| Class | Vinylogous | Guv extends the backbone by one carbon unit; alters folding. | |
| Carboxyl C-Hybridization | Guv activation is slower; the active ester is less electrophilic due to conjugation. | ||
| Chirality | Chiral (L or D) | Achiral (Planar C3) | Guv has zero risk of racemization during coupling. |
| DKP Risk | High (forms 6-membered ring) | Low (would form 7-membered ring) | Guv is safer at the C-terminus of dipeptides. |
Visualizing the Steric & Electronic Difference
Figure 1: Structural comparison highlighting the electronic conjugation in Guvacine vs. the chiral aliphatic nature of Proline.
Coupling Kinetics & Performance
Coupling OF the Residue (Activation)
-
Fmoc-Pro-OH: Reacts rapidly. Standard carbodiimide (DIC) or onium (HBTU/HATU) activation works well. However, over-activation can lead to loss of chiral integrity (epimerization).
-
Fmoc-Guv-OH: The carboxyl group is attached to an
carbon (C3 of the ring). This conjugation stabilizes the carbonyl, making the activated ester less susceptible to nucleophilic attack by the resin-bound amine.
Coupling TO the Residue (Nucleophilicity)
-
Proline-Terminated Resin: The secondary amine of proline is moderately hindered but highly nucleophilic (
). Coupling the next amino acid to Pro is difficult (often requires HATU). -
Guvacine-Terminated Resin: The secondary amine is part of a 6-membered tetrahydropyridine ring. While the basicity is comparable to piperidine (
), the steric shielding of the nitrogen in the chair/boat conformation of the 6-ring is significantly higher than the envelope conformation of the 5-ring proline.-
Result: Coupling to a Guvacine N-terminus is extremely difficult . It represents a "difficult sequence" bottleneck.
-
Experimental Protocols
The following protocols are optimized to mitigate the specific challenges of Guvacine compared to the standard Proline workflows.
Protocol A: Coupling Fmoc-Guvacine to Resin
Objective: Overcome the low electrophilicity of the vinylic carboxyl group.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid weaker reagents like HBTU or DIC alone.
-
Stoichiometry: 4 eq Fmoc-Guv-OH : 3.9 eq HATU : 8 eq DIEA.
-
Solvent: DMF (N-methylpyrrolidone (NMP) is preferred if aggregation is suspected).
-
Reaction Time:
-
Standard: 2 x 45 min (Double coupling is mandatory).
-
Microwave: 75°C for 10 min. (Safe due to achirality).
-
-
Monitoring: Standard Kaiser test may be ambiguous for secondary amines; use Chloranil test or micro-cleavage LC-MS.
Protocol B: Coupling Subsequent AA to Guvacine-Resin
Objective: Overcome the high steric hindrance of the secondary amine N-terminus.
-
Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU . PyAOP is superior for hindered secondary amines.
-
Conditions: High temperature is critical.
-
Manual: 50°C for 2 hours.
-
Microwave: 75°C for 15 min.
-
-
Troubleshooting: If coupling fails, convert the incoming amino acid to an acid chloride (using triphosgene) or use symmetric anhydrides , which are smaller than bulky HATU active esters.
Comparative Workflow Diagram
Figure 2: Decision tree for reagent selection and reaction conditions.
Summary of Performance Metrics
| Metric | Fmoc-Proline | Fmoc-Guvacine |
| Coupling Efficiency (to Resin) | High (>99% typical) | Moderate (~90-95% without optimization) |
| Racemization Risk | High (requires controlled base/temp) | None (Achiral C3) |
| Diketopiperazine (DKP) Formation | High Risk (esp. with Gly/Pro at C-term) | Low Risk (7-membered ring unfavorable) |
| Solubility | High in DMF/DCM | Moderate (Vinylic nature increases rigidity) |
| UV Monitoring (Fmoc removal) | Standard (290/301 nm) | Standard (Guvacine chromophore does not interfere significantly at Fmoc wavelengths) |
References
-
Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Springer Protocols. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455–2504. Link
-
PubChem. (2024). "Guvacine Compound Summary." National Library of Medicine. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Cyclic Peptides." Journal of Peptide Science. Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Safety Operating Guide
Personal protective equipment for handling N-Fmoc-guvacine
CAS: 851292-43-8 | Formula: C₂₁H₁₉NO₄ | MW: 349.38 g/mol
Executive Summary
This guide defines the operational standards for handling N-Fmoc-guvacine (Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid). As a conformationally restricted GABA analogue protected by the base-labile Fmoc group, this reagent is critical for synthesizing peptidomimetics targeting GABA transporters (GAT-1/GAT-3). Its handling requires strict adherence to protocols preventing hydrolytic degradation and operator sensitization.
Part 1: Chemical Profile & Scientific Rationale
Why This Molecule Matters: N-Fmoc-guvacine is not merely a building block; it is a structural tool. Guvacine acts as a bioisostere of GABA (gamma-aminobutyric acid), introducing rigidity into the peptide backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the secondary amine, rendering the molecule lipophilic and suitable for Solid-Phase Peptide Synthesis (SPPS).
-
Mechanism of Action: The Fmoc group suppresses the nucleophilicity of the secondary amine, preventing premature polymerization during activation.
-
Vulnerability: The Fmoc moiety is base-labile. Exposure to primary or secondary amines (even trace vapors) will trigger premature deprotection. The carboxylic acid moiety is susceptible to hydrolysis if stored improperly.
Part 2: Hazard Analysis & Risk Assessment
While often categorized generally with amino acids, N-Fmoc-guvacine presents specific irritant risks due to its tetrahydropyridine core.
| Hazard Class | GHS Code | Physiological Impact & Causality |
| Skin Irritation | H315 | The lipophilic Fmoc group facilitates dermal penetration, allowing the guvacine core to interact with epidermal proteins, causing inflammation. |
| Eye Irritation | H319 | Fine particulates act as mechanical and chemical irritants to the corneal mucosa. |
| STOT - SE | H335 | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for high-purity peptide reagents.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | N95 / P2 Particulate Respirator | Prevents inhalation of micron-sized dust particles generated during weighing, which can trigger H335 responses. |
| Dermal (Hands) | Nitrile Gloves (Double-gloving recommended) | Outer Layer: 4-6 mil nitrile for abrasion resistance. Inner Layer: 4 mil nitrile as a barrier against permeation if the outer layer is compromised by solvent (e.g., DMF). |
| Ocular | Chemical Splash Goggles | Preferred over safety glasses to seal against airborne dust drift during static discharge events common with Fmoc powders. |
| Body | Tyvek® Lab Coat / Apron | Non-woven material prevents dust entrapment in fibers, unlike cotton coats which can become secondary contamination sources. |
Part 4: Operational Protocol – Precision Handling
Objective: Transfer reagent without inducing hydrolysis, premature deprotection, or operator exposure.
Workflow Visualization: Safe Weighing & Transfer
The following diagram outlines the logic for handling hygroscopic Fmoc derivatives.
Caption: Logic flow for handling hygroscopic Fmoc reagents to prevent hydrolysis and static dispersion.
Detailed Methodology
-
Thermal Equilibration: Remove the container from 2-8°C storage. Do not open until it reaches room temperature (approx. 30 mins).
-
Scientist's Note: Opening a cold bottle introduces atmospheric moisture, which condenses on the powder. This water acts as a nucleophile, slowly hydrolyzing the active ester or carboxylic acid over time.
-
-
Static Neutralization: Fmoc-guvacine is a dry, crystalline powder prone to static charge. Use an ionizing fan or anti-static gun on the spatula and weighing boat.
-
Solvent Compatibility: If dissolving for immediate use, use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .
-
Avoid: Alcohols (MeOH/EtOH) during activation steps, as they can compete with the amine nucleophile.
-
Part 5: Emergency Response Procedures
Scenario: Accidental spill of N-Fmoc-guvacine powder on the benchtop.
Decision Logic: Spill Response
Caption: Decision tree for containing spills. Wet wiping dry spills prevents aerosolization of the irritant.
First Aid Protocols:
-
Inhalation: Move to fresh air immediately. If wheezing persists (H335), seek medical attention.
-
Eye Contact: Flush with water for 15 minutes .[3] The Fmoc group is hydrophobic; water alone may not remove all particulate. Follow with an isotonic saline wash if available.
-
Skin Contact: Wash with soap and water.[2][4][5] Do not use alcohol to wash skin, as it enhances the solubility of the Fmoc compound and may increase dermal absorption.
Part 6: Storage & Stability
Stability: Stable for >2 years if stored correctly. Storage Conditions:
-
Temperature: Refrigerate at 2-8°C .
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Container: Amber glass or foil-wrapped to prevent photo-degradation (though Fmoc is relatively stable to light, long-term UV exposure can induce cleavage).
Self-Validating Check: Before using stored reagent, check the appearance. It should be a white to off-white powder. Yellowing indicates potential Fmoc cleavage (liberation of dibenzofulvene) or oxidation.
Part 7: Disposal & Environmental Compliance
N-Fmoc-guvacine is not classified as a P-listed acute toxin but must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of excess powder in a container labeled "Hazardous Waste - Solid (Irritant)."
-
Rinsate: Rinsing glassware with acetone/ethanol generates "Flammable Solvent Waste."
-
Resin Waste: If used in SPPS, the cleavage cocktail (TFA/Scavengers) renders the waste highly acidic and toxic. Segregate "Halogenated Organic Waste" if TFA is used.
References
-
ChemicalBook. (2024).[2][5] N-Fmoc-guvacine CAS#: 851292-43-8.[6] Retrieved from
-
Sigma-Aldrich. (2024).[2][5] Safety Data Sheet: Guvacine hydrochloride. Retrieved from
-
Cayman Chemical. (2023). Guvacine (hydrochloride) Product Information. Retrieved from
-
Tocris Bioscience. (2024).[2] Guvacine hydrochloride: Biological Activity and Safety. Retrieved from
-
Alfa Chemistry. (2024).[2] N-Fmoc-guvacine Product Details. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
